Fmoc-D-Pen(Trt)-OH
Description
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Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMGAINOILNJR-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670200 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201532-01-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-D-Pen(Trt)-OH (CAS: 201532-01-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Pen(Trt)-OH is a protected amino acid derivative with the CAS number 201532-01-6. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with specific functionalities and enhanced stability.[1] This compound incorporates D-penicillamine (Pen), a β,β-dimethyl cysteine analog, which introduces steric hindrance that can rigidify disulfide bonds in the final peptide structure.[1] Its key features are the two protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the thiol side chain. This dual-protection strategy is central to its utility, allowing for orthogonal deprotection and sequential peptide chain elongation.[1][2] this compound is particularly valuable in the synthesis of bioactive peptides and pharmaceuticals, including δ-opioid receptor selective ligands.[3]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthesis protocols.
| Property | Value | References |
| CAS Number | 201532-01-6 | |
| Molecular Formula | C₃₉H₃₅NO₄S | |
| Molecular Weight | 613.76 - 613.8 g/mol | |
| Appearance | White to off-white powder/solid | |
| Melting Point | ~84-93 °C | |
| Density | ~1.2 g/cm³ | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. Sparingly soluble in water. | |
| Optical Rotation | [a]D20 = -32 ± 2º (c=1 in MeOH) | |
| Storage Temperature | 0-8°C; -20°C (short-term); -80°C (long-term) |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from D-penicillamine, involving the sequential protection of the amino and thiol groups.
-
Amino Group Protection : D-penicillamine is reacted with Fmoc-Cl in the presence of a base like sodium carbonate to yield Fmoc-D-Pen-OH.
-
Thiol Group Protection : The resulting compound is then treated with trityl chloride (Trt-Cl) in a solvent such as dichloromethane (DCM) with a base like triethylamine (B128534) to introduce the Trt group, yielding the final product, this compound.
Caption: Synthesis pathway of this compound.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The success of this method relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions.
-
Fmoc Group (Base-Labile) : Protects the α-amino group. It is stable to acid but is removed by a mild base, typically a solution of piperidine (B6355638) in DMF.
-
Trt Group (Acid-Labile) : Protects the thiol side chain of the penicillamine (B1679230) residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by acids, such as trifluoroacetic acid (TFA), during the final cleavage step.
This orthogonality ensures that the peptide backbone can be elongated sequentially without premature deprotection of the side chain.
Caption: General workflow of the Fmoc-SPPS cycle.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound in manual or automated SPPS on a 0.1 mmol scale.
Materials and Reagents
| Reagent | Purpose |
| Rink Amide or 2-Chlorotrityl Resin | Solid support |
| This compound & other Fmoc-AAs | Building blocks |
| N,N-Dimethylformamide (DMF) | Primary solvent |
| Dichloromethane (DCM) | Solvent for washing and swelling |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection agent |
| HATU / HBTU | Coupling (activating) reagent |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| Cleavage Cocktail (e.g., Reagent K: TFA/TIS/H₂O/EDT) | Final cleavage and Trt deprotection |
| Diethyl Ether (cold) | Peptide precipitation |
Resin Swelling
-
Transfer the appropriate amount of resin to a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
Fmoc Group Deprotection
The removal of the Fmoc group exposes the N-terminal amine for the next coupling step.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Caption: Fmoc deprotection reaction scheme.
Coupling of this compound
Efficient incorporation requires pre-activation of the amino acid.
-
In a separate vial, dissolve this compound (e.g., 4 equivalents) and a coupling reagent like HATU (e.g., 3.9 equivalents) in DMF.
-
Add a base such as DIPEA (e.g., 8 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
-
(Optional) Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Cleavage and Final Deprotection
This final step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt group.
-
Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow due to the release of the trityl cation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
The crude peptide can then be purified via reverse-phase HPLC.
Caption: Workflow for peptide cleavage and deprotection.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable reagent in several areas:
-
Drug Development : It is used to synthesize peptide-based therapeutic agents. The D-configuration can enhance stability against enzymatic degradation, and the penicillamine structure can confer specific receptor interactions.
-
Cyclic Peptides : The penicillamine residue is used to create sterically hindered disulfide bridges in cyclic peptides, which can improve stability, cell permeability, and resistance to enzymatic breakdown.
-
Protein Engineering : The compound is used to synthesize specific peptide sequences that can be incorporated into larger proteins to study structure-function relationships.
-
Analgesic Peptides : Research has shown that substituting cysteine with penicillamine in certain conotoxins can dramatically increase their potency and selectivity as analgesics acting through non-opioid mechanisms.
References
Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the core features, experimental protocols, and key applications of the amino acid derivative, Fmoc-D-Pen(Trt)-OH.
Core Features of this compound
This compound, or N-α-Fmoc-S-trityl-D-penicillamine, is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, allows for the strategic and selective synthesis of peptides with specific functionalities.[1] The D-configuration is particularly important for creating peptides that can target chiral receptors, such as opioid receptors.[1]
The penicillamine (B1679230) backbone, a β,β-dimethyl cysteine analog, introduces steric hindrance that helps to rigidify disulfide bonds in the resulting peptides.[1] This increased conformational stability can lead to enhanced receptor affinity and metabolic stability, which are desirable properties in drug development. Peptides containing penicillamine have shown a five-fold higher affinity for δ-opioid receptors compared to their linear cysteine counterparts.
Chemical Structure and Protective Groups
The chemical structure of this compound is characterized by two key protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino group of the D-penicillamine. It is typically removed using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF).
-
Trt (Trityl) group: This acid-labile group protects the thiol side chain of the D-penicillamine. The bulky trityl group effectively prevents oxidation and other unwanted side reactions of the sulfur atom during peptide synthesis. It is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
The orthogonality of these protecting groups is fundamental to modern peptide synthesis, allowing for the selective deprotection and modification of the amino acid within the growing peptide chain.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₃₅NO₄S | |
| Molecular Weight | 613.78 g/mol | |
| CAS Number | 201532-01-6 | |
| Melting Point | ~418.8°C | |
| Density | 1.2 g/cm³ | |
| Optical Activity ([α]/D) | +33±2°, c = 1 in methanol | |
| Purity (HPLC) | ≥95.5% | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Requires heating (37°C) and sonication for dissolution in some solvents. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a stepwise protection strategy of the D-penicillamine amino acid.
Step 1: Amino Group Protection
-
React D-penicillamine with Fmoc-Cl in the presence of sodium carbonate at a pH of 8–9.
-
This reaction yields Fmoc-D-Pen-OH.
Step 2: Thiol Group Protection
-
Treat the resulting Fmoc-D-Pen-OH with trityl chloride (Trt-Cl).
-
The reaction is carried out in the presence of triethylamine (B128534) in a solvent such as dichloromethane (DCM).
-
This step introduces the Trt group, producing the final this compound product.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide chain using standard Fmoc-based SPPS.
Materials and Reagents:
-
This compound
-
Appropriate solid support resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the solid support resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. The use of potent coupling reagents is recommended to overcome the steric hindrance of the Trt group. To minimize racemization, low-temperature coupling (0–4°C) and the use of HATU/HOAt activators are suggested.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for the recommended coupling time.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail containing TFA to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.
-
The solution will often turn yellow or orange due to the release of the trityl cation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Key Applications in Research and Drug Development
This compound is a valuable building block in several areas of scientific research:
-
Peptide Synthesis: It is widely used in SPPS to create peptides with specific sequences and functionalities.
-
Drug Development: Peptides synthesized using this compound can serve as therapeutic agents or as tools for drug discovery. For instance, it has been used to synthesize analogs of cyclic lanthionine (B1674491) enkephalin, which are selective ligands for the δ-opioid receptor.
-
Protein Engineering: The compound is used to synthesize peptides that can be incorporated into proteins to study structure-function relationships.
-
Enhanced Drug Delivery: It has been utilized in the synthesis of cell-penetrating peptides (CPPs) to facilitate the intracellular delivery of drugs like methotrexate, improving their efficacy against cancer cells while minimizing cytotoxicity.
-
Copper(I) Chelation: Tripodal derivatives synthesized from this compound have been shown to be effective copper(I) chelators.
Visualizing Workflows and Relationships
Logical Relationship of Protective Groups
Caption: Orthogonal protection and deprotection strategy for this compound.
Experimental Workflow for SPPS Incorporation
Caption: Step-by-step workflow for incorporating this compound in SPPS.
References
Solubility Profile of Fmoc-D-Pen(Trt)-OH: A Technical Guide for Researchers
Fmoc-D-Pen(Trt)-OH is a sterically hindered amino acid derivative crucial for the synthesis of complex peptides in pharmaceutical research and development. Its solubility in common laboratory solvents is a critical parameter for efficient solid-phase peptide synthesis (SPPS), ensuring homogenous reaction conditions and maximizing coupling efficiency. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data, qualitative assessments in various solvents, and a detailed experimental protocol for solubility determination.
Data Presentation: Solubility Summary
The solubility of this compound is influenced by its bulky fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, which contribute to its predominantly hydrophobic character. While quantitative data is not widely published, a summary of available information is presented below.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Special Conditions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[1] | Soluble[2][3] | Requires heating to 37°C and sonication[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Not available | Soluble[1] | Commonly used in SPPS for Fmoc-amino acids |
| Dichloromethane (DCM) | Chlorinated | Not available | Soluble | A common solvent for intermediates in peptide synthesis |
| Chloroform | Chlorinated | Not available | Soluble | - |
| Acetone | Ketone | Not available | Soluble | - |
| Ethyl Acetate | Ester | Not available | Soluble | - |
| Water | Protic | Not available | Sparingly soluble | - |
Note: For many Fmoc-protected amino acids, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N'-dimethylacetamide (DMAc) are also effective solvents for SPPS, suggesting good solubility. In cases where solubility in a single solvent is challenging, a mixture of solvents, such as 50:50 DMF:DMSO, can be employed.
Experimental Protocols: Determining Solubility
For solvents where quantitative data is unavailable, the following gravimetric method provides a reliable experimental protocol for its determination. This method is adapted from standard laboratory procedures for solubility assessment of protected amino acids.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer period, such as 48 hours, is preferable.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully pipette a known volume of the clear supernatant into a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the vial containing the supernatant. This can be achieved in a drying oven at a temperature below the decomposition point of the compound or under high vacuum.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant collected
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Fmoc-D-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Pen(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-penicillamine, is a critical protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring the D-enantiomer of penicillamine, provides peptides with resistance to enzymatic degradation, a crucial attribute for enhancing the in-vivo stability and therapeutic potential of peptide-based drugs. The bulky trityl (Trt) protecting group on the thiol side chain and the base-labile Fmoc group on the α-amino group allow for its seamless integration into standard Fmoc-based SPPS protocols. This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, including detailed experimental protocols, data presentation, and workflow visualizations.
Synthesis Pathway
The manufacturing of this compound is a two-step synthetic process commencing with the commercially available amino acid, D-penicillamine. The first step involves the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The subsequent step is the protection of the thiol group on the side chain with a trityl (Trt) group.
Experimental Protocols
Step 1: Synthesis of N-α-Fmoc-D-penicillamine (Fmoc-D-Pen-OH)
This procedure outlines the protection of the amino group of D-penicillamine using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Materials:
-
D-Penicillamine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolution: D-penicillamine is dissolved in a 10% aqueous solution of sodium carbonate at 0°C.
-
Addition of Fmoc-Cl: A solution of Fmoc-Cl in dioxane is added dropwise to the stirred solution of D-penicillamine over a period of 30-60 minutes, while maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl. The aqueous layer is then acidified to a pH of 2-3 with 1M HCl, resulting in the precipitation of the product.
-
Extraction: The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude Fmoc-D-Pen-OH is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure product.
Step 2: Synthesis of N-α-Fmoc-S-trityl-D-penicillamine (this compound)
This procedure details the protection of the thiol group of Fmoc-D-Pen-OH with a trityl group using trityl chloride (Trt-Cl).
Materials:
-
Fmoc-D-Pen-OH
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Fmoc-D-Pen-OH is dissolved in anhydrous DCM.
-
Addition of Base and Trt-Cl: Triethylamine or DIPEA is added to the solution, followed by the portion-wise addition of trityl chloride.
-
Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the addition of water.
-
Work-up: The organic layer is separated and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.
Data Presentation
While specific yields and purity levels can vary depending on the scale and specific reaction conditions, the following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | Fmoc-D-Pen-OH | 85 - 95 | > 98 |
| 2 | This compound | 70 - 85 | > 99 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Quality Control and Characterization
The identity and purity of the intermediate and final products should be confirmed by various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized molecules.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of peptide-based therapeutics. By following detailed and optimized protocols, researchers and manufacturers can produce this key building block with high yield and purity, ensuring the quality and efficacy of the final peptide products. The methodologies and data presented in this guide serve as a valuable resource for professionals in the field of peptide chemistry and drug development.
The Orthogonal Partnership: A Technical Guide to Fmoc and Trt Protecting Groups in Fmoc-D-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. The amino acid derivative, Fmoc-D-Pen(Trt)-OH, offers a prime example of an effective orthogonal protection strategy, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and the acid-labile trityl (Trt) group for the thiol side chain of D-penicillamine. This technical guide delves into the distinct yet complementary roles of the Fmoc and Trt protecting groups in this compound, providing a comprehensive resource for researchers in peptide chemistry and drug development.
Core Principles: The Roles of Fmoc and Trt
This compound is a protected amino acid derivative widely utilized in SPPS.[1] The D-configuration is often critical for peptides targeting specific chiral receptors.[1] The penicillamine (B1679230) backbone, a β,β-dimethyl cysteine analog, introduces steric hindrance that can rigidify disulfide bonds in the final peptide structure.[1] The dual protection strategy is central to its utility:
-
The Fmoc Group (9-fluorenylmethyloxycarbonyl): This protecting group safeguards the α-amino group of the D-penicillamine. Its key characteristic is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This allows for the selective deprotection of the N-terminus, enabling the stepwise addition of the next amino acid in the peptide sequence without affecting the acid-labile side-chain protecting groups. The Fmoc group is stable to acidic conditions used for the cleavage of other protecting groups like Trt.
-
The Trt Group (Trityl): The bulky trityl group protects the reactive thiol (-SH) side chain of the penicillamine residue. This prevents unwanted side reactions, such as oxidation to form disulfide bridges, during the peptide synthesis cycles. The Trt group is highly sensitive to acidic conditions and is typically removed during the final cleavage of the peptide from the solid support using a cocktail containing trifluoroacetic acid (TFA). Its acid lability is orthogonal to the base-labile Fmoc group, which is the cornerstone of the Fmoc/tBu strategy in SPPS.
Quantitative Data Summary
The efficiency of peptide synthesis utilizing this compound is influenced by various factors including coupling reagents, reaction times, and cleavage cocktails. The following table summarizes key quantitative data gathered from various sources.
| Parameter | Value/Range | Conditions/Notes |
| Purity (Post-Purification) | >98% | Achieved through reverse-phase HPLC (C18 column) with acetonitrile/water gradients. |
| Monocyclic Peptide Yield | 55% | From the linear peptide precursor during disulfide bond formation. |
| Monocyclic Peptide Purity | 85% | Purity of the monocyclic peptide before final purification. |
| Fmoc Deprotection Time | 5-20 minutes | Using 20% piperidine in DMF at room temperature. |
| Trt Deprotection (Cleavage) | 2-4 hours | Using a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O). |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of this compound into a peptide sequence.
Coupling of this compound
Due to the steric hindrance of the Trt group, a potent coupling reagent is recommended for efficient incorporation.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to resin loading), a coupling reagent such as HATU (3 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
Fmoc Group Deprotection
This step is performed after each amino acid coupling cycle.
-
Reagent: Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
Procedure:
-
Add the 20% piperidine solution to the peptide-resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Trt Group Deprotection and Peptide Cleavage
This is the final step to release the synthesized peptide from the solid support and remove the side-chain protecting group.
-
Cleavage Cocktail: A common cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) as a scavenger to prevent re-attachment of the trityl cation, and Water (H₂O) (e.g., 95:2.5:2.5 v/v/v).
-
Procedure:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it.
-
Add the cleavage cocktail to the resin. The solution may turn yellow or orange due to the formation of the trityl cation.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
Visualizing the Chemistry: Diagrams
To further elucidate the chemical processes involved, the following diagrams illustrate the key structures and reaction pathways.
Figure 1: Chemical structures of the core components of this compound.
Figure 2: Simplified signaling pathway of Fmoc group deprotection.
Figure 3: Logical relationship in the Trt group deprotection and scavenging process.
Conclusion
The judicious selection and application of orthogonal protecting groups are fundamental to the success of solid-phase peptide synthesis. This compound exemplifies this principle, with the base-labile Fmoc group enabling sequential peptide chain elongation and the acid-labile Trt group providing robust protection for the sensitive thiol side chain. A thorough understanding of their respective roles, deprotection mechanisms, and optimal reaction conditions, as outlined in this guide, is essential for researchers aiming to synthesize complex and high-purity peptides for a wide range of applications in science and medicine.
References
The Strategic Application of Fmoc-D-Pen(Trt)-OH in Advanced Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Pen(Trt)-OH, a protected D-enantiomer of penicillamine (B1679230), is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features—the bulky trityl-protected thiol side chain and the D-configuration—offer strategic advantages in the design and synthesis of peptides with enhanced stability, constrained conformations, and specific biological activities. This technical guide provides an in-depth exploration of the applications of this compound in peptide research, with a focus on its role in the development of therapeutic peptides and research tools. Detailed experimental protocols, quantitative data on synthesis efficiency, and visual representations of relevant biological pathways and experimental workflows are presented to aid researchers in leveraging this versatile amino acid derivative.
Introduction: The Significance of this compound in Peptide Synthesis
This compound is a derivative of D-penicillamine, an amino acid characterized by a β,β-dimethylcysteine structure. In peptide synthesis, it serves as a cornerstone for introducing conformational constraints and enhancing proteolytic resistance. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be readily removed under basic conditions, while the trityl (Trt) group offers acid-labile protection for the thiol side chain. This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS protocols.[1]
The incorporation of D-penicillamine into a peptide sequence imparts significant steric hindrance, which can rigidify the peptide backbone and influence the formation of disulfide bonds when paired with a cysteine or another penicillamine residue.[1] This is particularly valuable in the synthesis of cyclic peptides and those targeting receptors where a specific, constrained conformation is essential for high-affinity binding. Furthermore, the D-configuration of the amino acid enhances the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life—a crucial attribute for therapeutic candidates.[2]
Core Applications in Peptide Research and Drug Discovery
The unique properties of this compound make it an invaluable tool in several areas of peptide research:
-
Constrained Peptides and Peptidomimetics: The steric bulk of the penicillamine side chain is exploited to create peptides with well-defined secondary structures. This is critical for mimicking the bioactive conformation of natural peptides and for developing peptidomimetics with improved pharmacological properties.
-
Synthesis of Bioactive Peptide Analogs: this compound is frequently used in the synthesis of analogs of neuropeptides, such as enkephalins and conotoxins.[3] These analogs often exhibit enhanced receptor selectivity and stability compared to their natural counterparts. For instance, its use in synthesizing δ-opioid receptor selective ligands has been reported.[3]
-
Disulfide-Rich Peptides: In the synthesis of peptides with multiple disulfide bonds, such as conotoxins, the strategic placement of penicillamine can help direct the correct disulfide pairing and stabilize the final folded structure.
-
Drug Development: Peptides incorporating D-penicillamine are being investigated as potential therapeutics for a range of conditions, including chronic pain and neurological disorders, due to their enhanced stability and target specificity.
Quantitative Data: Coupling Efficiency in Solid-Phase Peptide Synthesis
The steric hindrance of the trityl-protected penicillamine side chain can pose a challenge during the coupling step in SPPS. The choice of coupling reagent is therefore critical to ensure high coupling efficiency and minimize the formation of deletion sequences. The following table summarizes a comparative analysis of common coupling reagents for the incorporation of sterically hindered amino acids like this compound.
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Reported Coupling Yield (%) | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | 30 - 60 | > 99 | High reactivity, fast kinetics, suitable for sterically hindered residues. | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Aminium/Uronium Salt | 60 - 120 | 98 - 99 | Effective and widely used, good balance of cost and performance. | Can cause guanidinylation of the N-terminal amine. |
| DIC/HOBt | Carbodiimide | 120 - 240 | 95 - 98 | Cost-effective, low risk of racemization. | Slower reaction rates compared to aminium/uronium salts. |
Note: Coupling yields are sequence-dependent and can be influenced by factors such as the resin, solvent, and the nature of the preceding amino acid.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound, using the synthesis of an α-conotoxin analog as a representative example.
Solid-Phase Peptide Synthesis (SPPS) of a Penicillamine-Containing Conotoxin Analog
This protocol outlines the manual synthesis of a hypothetical α-conotoxin analog with the sequence GCC-D-Pen -ACGRHYSC, where D-Pen is incorporated using this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound and Fmoc-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent: HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a double coupling may be performed to ensure completion.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
Purify the peptide using a preparative C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be 5-65% acetonitrile over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Analysis by Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected mass should be calculated based on the peptide sequence.
Visualizing Workflows and Signaling Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.
Signaling Pathway: Opioid Receptor Activation
Peptides synthesized with this compound, such as enkephalin analogs, often target G-protein coupled receptors like the opioid receptors. The diagram below illustrates a simplified signaling cascade following the activation of an opioid receptor.
Signaling Pathway: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation
Conotoxin analogs synthesized using this compound are potent modulators of nicotinic acetylcholine receptors, which are ligand-gated ion channels. The following diagram depicts the general mechanism of nAChR activation and downstream signaling.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of peptide chemists. Its strategic incorporation into peptide sequences allows for the synthesis of molecules with enhanced stability, defined conformations, and potent biological activities. By understanding the principles of its application and optimizing experimental protocols, researchers can effectively leverage this compound to advance the frontiers of peptide research and accelerate the development of novel peptide-based therapeutics. This guide provides a foundational framework for the successful application of this unique amino acid derivative in the laboratory.
References
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Application of Fmoc-D-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Pen(Trt)-OH is a protected amino acid derivative crucial in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique structure, incorporating the D-enantiomer of penicillamine (B1679230), offers significant advantages in drug discovery and development. The presence of the β,β-dimethyl groups provides steric hindrance, which can enforce specific peptide conformations and enhance metabolic stability by shielding the peptide backbone from enzymatic degradation. This guide provides a comprehensive overview of the synthesis of this compound, its application in SPPS, and its role in creating peptides with improved therapeutic properties.
This compound is widely utilized for synthesizing peptides with specific functionalities, including analogs of cyclic lanthionine (B1674491) enkephalin, which are selective ligands for the δ-opioid receptor.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the trityl (Trt) group on the thiol are key to its utility in the orthogonal Fmoc/tBu synthesis strategy.[2]
Synthesis of this compound
The synthesis of this compound is a sequential process involving the protection of the amino and thiol groups of D-penicillamine.
Synthesis Pathway
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the two key steps in the synthesis of this compound.
Step 1: Amino Group Protection
-
Dissolve D-penicillamine in an aqueous solution of sodium carbonate, adjusting the pH to between 8 and 9.
-
Add Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to the solution.
-
Stir the reaction mixture until the formation of Fmoc-D-Pen-OH is complete, which can be monitored by thin-layer chromatography (TLC).
-
Acidify the solution to precipitate the product.
-
Filter, wash with water, and dry the resulting Fmoc-D-Pen-OH.
Step 2: Thiol Group Protection
-
Suspend Fmoc-D-Pen-OH in dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (TEA) to the suspension.
-
Add Trt-Cl (trityl chloride) to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by chromatography to obtain this compound.[2]
Quantitative Data for Synthesis
| Method | Yield (%) | Purity (%) | Time (h) |
| Stepwise Protection | 85 | 98 | 12 |
| Industrial Batch | 90 | 98 | 72 |
Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Fmoc-based SPPS for creating peptides with unique structural and functional properties. The Fmoc group protects the N-terminus during coupling, while the Trt group protects the thiol side chain from unwanted side reactions.
General SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Incorporation of this compound in SPPS
This protocol outlines the steps for incorporating this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acids, including this compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (or another Fmoc-amino acid) by dissolving it with HATU and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF and then DCM, and dry it.
-
Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Quantitative Data for SPPS Integration
| Method | Yield (%) | Purity (%) | Time (h) |
| SPPS Integration | 78 | 95 | 24 |
Applications in Drug Development
The incorporation of D-penicillamine into peptides offers several advantages for drug development:
-
Enhanced Stability: The D-configuration and the gem-dimethyl groups of the penicillamine residue increase resistance to enzymatic degradation, leading to a longer in vivo half-life.
-
Conformational Rigidity: The steric bulk of the penicillamine residue restricts the flexibility of disulfide bonds, leading to more rigid and defined peptide conformations. This can result in higher receptor affinity and selectivity. For instance, Pen(Trt)-containing cyclic peptides have shown a 5-fold higher affinity for the δ-opioid receptor compared to their linear cysteine analogs.
-
Cyclization Strategies: While the Trt protecting group necessitates solution-phase oxidation for cyclization after cleavage from the resin, it is a well-established method for forming disulfide bridges.
Conclusion
This compound is a valuable and versatile building block in peptide synthesis. Its synthesis is straightforward, and its incorporation into peptides via SPPS is well-established. The resulting penicillamine-containing peptides exhibit enhanced stability and conformational rigidity, making them attractive candidates for therapeutic development. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of Fmoc-D-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of Fmoc-D-Pen(Trt)-OH, a crucial building block in peptide synthesis. Adherence to these guidelines is essential to ensure laboratory safety, experimental integrity, and the well-being of researchers.
Chemical and Physical Properties
This compound, with the CAS number 201532-01-6, is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a trityl (Trt) group protecting the thiol side chain of D-penicillamine.[1] This dual-protection scheme allows for the selective and sequential formation of peptide bonds and disulfide bridges in complex peptide structures.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₅NO₄S | [1][2] |
| Molecular Weight | 613.76 g/mol | [2] |
| Melting Point | ~418.8°C | |
| Appearance | Solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | 2-8°C or <-15°C |
Note: The reported melting point appears high and may represent a decomposition temperature.
Safety and Handling
2.1 Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved N95 dust mask is recommended.
2.2 General Handling Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Procedures
Proper storage of this compound is critical to maintain its stability and reactivity.
-
Temperature: Store in a refrigerator at 2-8°C or in a freezer at temperatures below -15°C. Refer to the manufacturer's recommendation for the specific product lot.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Location: Store in a dry, well-ventilated area away from incompatible materials.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard reagent in Fmoc-based solid-phase peptide synthesis. The following is a generalized experimental protocol for its incorporation into a peptide chain.
4.1 Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent (e.g., HCTU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA, Collidine)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)
4.2 Experimental Workflow
The following diagram illustrates the general workflow for the incorporation of this compound in SPPS.
Caption: General workflow for this compound incorporation in SPPS.
4.3 Detailed Protocol Steps
-
Resin Swelling: Swell the resin in a suitable solvent such as DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve this compound (typically 2-5 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
In a separate vessel, activate the amino acid by adding the coupling reagent (e.g., HCTU, HBTU) and a base (e.g., DIEA, collidine).
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Trt Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the Trt side-chain protecting group is removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Disposal
All waste containing this compound, including empty containers and contaminated materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect solvent waste in appropriate, labeled hazardous waste containers.
-
Disposal Route: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash.
The following decision tree provides a logical guide for the disposal of this compound and related materials.
Caption: Decision tree for the disposal of this compound waste.
By following these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors while minimizing risks to themselves and the environment.
References
Methodological & Application
Application Notes and Protocols: Fmoc-D-Pen(Trt)-OH in the Synthesis of δ-Opioid Receptor Selective Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-D-Pen(Trt)-OH is a crucial amino acid derivative for the synthesis of potent and selective ligands targeting the δ-opioid receptor (DOR)[1][2]. The δ-opioid receptor is a G-protein coupled receptor (GPCR) involved in pain modulation, mood regulation, and other physiological processes[3][4]. Ligands selective for the DOR are promising therapeutic candidates for treating chronic pain and depression with potentially fewer side effects than conventional μ-opioid receptor agonists like morphine[3].
The unique structural features of this compound, particularly the D-penicillamine (Pen) residue, are instrumental in achieving high selectivity and metabolic stability in synthetic peptides. The β,β-dimethyl groups on the penicillamine (B1679230) backbone introduce steric hindrance, which rigidifies the peptide's conformation when cyclized via a disulfide bond. This conformational constraint is a key factor for enhancing binding affinity and selectivity for the δ-opioid receptor. This document provides detailed protocols for the application of this compound in solid-phase peptide synthesis (SPPS) and subsequent in vitro evaluation of the synthesized ligands.
Properties of this compound
This compound is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. Its key components are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino function, typically removed using a piperidine (B6355638) solution.
-
D-Penicillamine (Pen): A cysteine analog with two methyl groups on the β-carbon. This modification increases steric bulk, restricts disulfide bond flexibility, and enhances resistance to enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of the resulting peptide.
-
Trityl (Trt) group: An acid-labile protecting group for the thiol (-SH) side chain. It is stable during the Fmoc deprotection steps and is removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Cyclic δ-Opioid Ligand
This protocol describes the synthesis of a generic cyclic pentapeptide analog of DPDPE (Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH), a classic δ-opioid selective agonist, using this compound.
Materials:
-
Fmoc-Rink Amide resin or pre-loaded Wang resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Oxidation Solution: Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution or air oxidation in a basic buffer.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Characterization: Mass spectrometer (e.g., ESI-MS).
Protocol Steps:
-
Resin Preparation:
-
Place the appropriate amount of resin in a SPPS reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and react for 20 minutes to remove the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 60-90 minutes. For this compound, a double coupling may be beneficial to ensure complete reaction due to its steric bulk.
-
Monitor the coupling completion using a colorimetric test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the linear peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0-8.5).
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours to allow for air oxidation and formation of the disulfide bridge. Alternatively, for faster cyclization, add a dilute solution of K₃[Fe(CN)₆] dropwise until a faint yellow color persists.
-
Quench the reaction by acidifying the solution with acetic acid.
-
-
Purification and Characterization:
-
Purify the cyclic peptide using preparative RP-HPLC.
-
Lyophilize the pure fractions.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
In Vitro Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of the synthesized ligand for the δ-opioid receptor via competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing human δ-opioid receptors (e.g., from CHO-DOR cells).
-
Radiolabeled DOR ligand: [³H]DPDPE or [³H]naltrindole.
-
Synthesized peptide ligand.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
Protocol Steps:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (e.g., ~1 nM [³H]DPDPE), and varying concentrations of the unlabeled synthesized peptide.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive DOR ligand like naloxone).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (synthesized peptide) concentration.
-
Calculate the IC₅₀ (concentration of ligand that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the agonist-induced activation of G-proteins, providing data on the ligand's efficacy (Eₘₐₓ) and potency (EC₅₀).
Materials:
-
Cell membranes expressing DOR.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Synthesized peptide ligand.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Protocol Steps:
-
Assay Setup:
-
Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add assay buffer, the GDP-treated membranes, [³⁵S]GTPγS, and varying concentrations of the synthesized peptide.
-
Include controls for basal binding (no agonist) and maximal stimulation (a known full DOR agonist like DPDPE).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding (as a percentage over basal) against the logarithm of the ligand concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to a standard full agonist) using non-linear regression.
-
Data Presentation
Quantitative Data Summary
The incorporation of this compound is critical for developing ligands with high affinity and selectivity for the δ-opioid receptor. Below are representative data for well-characterized ligands.
Table 1: Binding Affinity and Selectivity of δ-Opioid Receptor Ligands
| Ligand | DOR Kᵢ (nM) | MOR Kᵢ (nM) | Selectivity Ratio (MOR Kᵢ / DOR Kᵢ) |
|---|---|---|---|
| DPDPE | 4.5 ± 0.6 | > 10,000 | > 2200 |
| Deltorphin II | ~0.3 | ~300 | ~1000 |
| SNC80 | 9.8 ± 0.7 | > 1000 | > 100 |
| Naltrindole (Antagonist) | 0.79 ± 0.16 | ~20 | ~25 |
Table 2: Functional Activity of δ-Opioid Receptor Agonists ([³⁵S]GTPγS Assay)
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of DPDPE) | Receptor |
|---|---|---|---|
| DPDPE | ~10-50 | 100% (Standard) | DOR |
| Deltorphin II | ~1-10 | ~100% | DOR |
| SNC80 | ~20-100 | ~100% | DOR |
Visualizations
Diagrams of Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 201532-01-6 [amp.chemicalbook.com]
- 3. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]
- 4. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
Application Notes and Protocols for Fmoc-D-Pen(Trt)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Pen(Trt)-OH is a critical building block in the synthesis of therapeutic peptides and peptidomimetics. As a derivative of D-penicillamine, it introduces a β,β-dimethyl cysteine analog into the peptide backbone. This modification imparts significant steric hindrance, which can be advantageous for creating peptides with constrained conformations and enhanced stability against enzymatic degradation. The trityl (Trt) group provides robust protection for the thiol side chain, preventing unwanted side reactions during synthesis.
However, the inherent steric bulk of the penicillamine (B1679230) residue and its trityl protecting group presents a significant challenge during the amide bond formation step in Solid-Phase Peptide Synthesis (SPPS). Incomplete or slow coupling reactions can lead to the formation of deletion sequences and other impurities, compromising the yield and purity of the final peptide. Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount to ensure high coupling efficiency.
These application notes provide a comparative overview of commonly used coupling reagents for the incorporation of this compound, detailed experimental protocols, and a workflow for a standard coupling cycle.
Data Presentation: Comparative Coupling Efficiency of this compound with Various Reagents
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the reactivity of the coupling reagent. While exact coupling efficiencies can be sequence-dependent, the following table summarizes representative data for the coupling of this compound with various classes of coupling reagents under standard SPPS conditions. This data is compiled from general knowledge of SPPS and performance with other sterically hindered residues, and it is intended for comparative purposes.
| Coupling Reagent | Reagent Type | Representative Coupling Time (min) | Representative Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 60 | > 99% | Highly reactive, excellent for hindered couplings, low racemization risk.[1] | Higher cost, potential for guanidinylation if used in excess. |
| HBTU | Aminium/Uronium Salt | 30 - 90 | 98 - 99% | Fast and efficient, widely used in automated synthesis. | Potential for guanidinylation if used in excess, less reactive than HATU. |
| PyBOP | Phosphonium Salt | 30 - 120 | 98 - 99% | Efficient, no risk of guanidinylation side reactions. | Byproducts can be challenging to remove in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide | 60 - 240 | 95 - 98% | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation and racemization. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using representative reagents. These protocols are based on a 0.1 mmol synthesis scale and may require optimization for specific peptide sequences and automated synthesizers.
General Preparatory Steps (Prior to each coupling protocol):
-
Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test (or other qualitative test) to confirm the presence of free primary amines. A positive result (e.g., blue beads for the Kaiser test) indicates successful deprotection.
-
Protocol 1: Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.
Materials:
-
This compound (3-5 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes. Using collidine as a base is recommended to minimize racemization.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 20-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (e.g., yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated ("double coupling").
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then Dichloromethane (DCM) (3 times).
Protocol 2: Coupling using HBTU
A widely used and effective protocol for many applications.
Materials:
-
This compound (3-5 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)
-
DIPEA or 2,4,6-Collidine (6-10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-90 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, extend the reaction time or perform a double coupling.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Protocol 3: Coupling using PyBOP
This protocol is advantageous as it avoids the potential for guanidinylation.
Materials:
-
This compound (3-5 equivalents)
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) (3-5 equivalents)
-
DIPEA or N-methylmorpholine (NMM) (6-10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Amino Acid Activation: In a separate vial, dissolve this compound and PyBOP in DMF. Add DIPEA or NMM to the solution.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Monitoring: Monitor the reaction progress with a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 4: Coupling using DIC/HOBt
A cost-effective method, though generally slower and requiring careful monitoring to avoid side reactions.
Materials:
-
This compound (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Solution Preparation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin. Then, add DIC to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 60-240 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. Due to the slower reaction rate, more frequent monitoring may be necessary.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Mandatory Visualization
Caption: Workflow of a single Fmoc-SPPS cycle for this compound coupling.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is achievable with high efficiency through the careful selection of coupling reagents and optimization of reaction protocols. For routine synthesis, HBTU and PyBOP offer a good balance of efficiency and cost. For particularly challenging couplings where the highest efficiency is required, HATU is the reagent of choice, despite its higher cost. While DIC/HOBt is a viable economic option, it requires longer reaction times and diligent monitoring to ensure complete coupling and minimize side reactions. The provided protocols offer a robust starting point for researchers to develop and optimize their peptide synthesis strategies involving this compound.
References
Application Notes and Protocols: Cleavage of the Trityl (Trt) Group from the Penicillamine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine (B1679230), a chiral analog of cysteine, is a valuable building block in the synthesis of peptidomimetics and other pharmacologically active molecules. Its side-chain thiol group is highly nucleophilic and prone to oxidation, necessitating the use of a protecting group during synthesis. The trityl (Trt) group is a commonly employed, acid-labile protecting group for the thiol function of penicillamine. Its bulky nature provides steric hindrance, and its removal can be achieved under relatively mild acidic conditions.
These application notes provide detailed protocols for the cleavage of the Trt group from the penicillamine side chain, quantitative data for common cleavage cocktails, and visual representations of the underlying chemical processes and workflows.
Data Presentation: Comparison of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical for efficient Trt group removal while minimizing side reactions. The choice depends on the presence of other acid-labile protecting groups on the molecule and the sensitivity of the target compound. The following table summarizes common cleavage cocktails and their typical reaction conditions for the deprotection of Trt-protected penicillamine residues.
| Cleavage Cocktail Composition (v/v) | Scavengers | Reaction Time | Typical Yield | Notes |
| 95% TFA / 5% H₂O | - | 2-4 hours | Variable | High risk of trityl cation side reactions without scavengers. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | 2-3 hours | >90% | TIS is an effective scavenger for the trityl cation. |
| 95% TFA / 2.5% EDT / 2.5% H₂O | Ethanedithiol (EDT) | 2-3 hours | >90% | EDT is a thiol scavenger that prevents re-attachment of the Trt group.[1] |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | 2 hours | >95% | A robust cocktail for complex peptides. |
| 1% TFA in DCM | TIS or TES | 30 min - 2 hours | Variable | For highly acid-sensitive substrates where other protecting groups need to be preserved.[2] |
| Iodine (I₂) in DCM or MeOH | - | 5-30 minutes | Good | Primarily for oxidative cleavage to form a disulfide bond directly.[3] |
Experimental Protocols
Protocol 1: Standard Acidic Cleavage using a TFA/TIS Cocktail
This protocol is suitable for the complete deprotection of a Trt-penicillamine containing peptide from a solid-phase resin.
Materials:
-
Trt-penicillamine-containing peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to deep yellow or orange is often observed due to the formation of the trityl cation.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.
-
Concentrate the filtrate to a small volume using a rotary evaporator or a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: Mild Acidic Cleavage for Selective Deprotection
This protocol is designed for the selective removal of the Trt group while potentially leaving other more stable acid-labile groups intact.
Materials:
-
Trt-penicillamine containing compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve the Trt-protected penicillamine compound in DCM.
-
Add a scavenger such as TES or TIS (2-5 equivalents).
-
Prepare a 1% TFA solution in DCM.
-
Add the 1% TFA solution to the reaction mixture dropwise while monitoring the reaction by TLC or LC-MS.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, or until the starting material is consumed.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the deprotected product by silica gel chromatography.
Visualizations
Chemical Reaction Mechanism of Trt Group Cleavage
Caption: Mechanism of acid-catalyzed Trt group cleavage and cation scavenging.
Experimental Workflow for Trt-Penicillamine Deprotection
Caption: Standard workflow for solid-phase Trt-penicillamine deprotection.
Decision Logic for Choosing a Cleavage Method
References
Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained peptides, such as those cyclized via disulfide bonds, have emerged as a promising class of therapeutics. Their rigidified structure often leads to enhanced receptor affinity, increased stability against enzymatic degradation, and improved pharmacokinetic properties compared to their linear counterparts. The incorporation of non-natural amino acids like D-penicillamine (D-Pen) can further enhance these attributes. This document provides detailed application notes and protocols for the use of Fmoc-D-Pen(Trt)-OH in solid-phase peptide synthesis (SPPS) to create constrained peptides.
This compound is a derivative of D-penicillamine, an analog of cysteine with two methyl groups on the β-carbon. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the bulky trityl (Trt) group protects the thiol side chain. This dual protection scheme is fully compatible with standard Fmoc-based SPPS. The steric bulk of the dimethyl groups in penicillamine (B1679230) restricts the conformational flexibility of the resulting disulfide bridge, leading to a more rigid and stable cyclic structure.[1]
Advantages of Using this compound
Incorporating D-penicillamine into peptides offers several advantages over its natural counterpart, D-cysteine:
-
Increased Conformational Rigidity: The β,β-dimethyl groups of penicillamine introduce steric hindrance that rigidifies the disulfide bond, leading to a more defined three-dimensional structure.[1]
-
Enhanced Stability: Peptides containing penicillamine-penicillamine or cysteine-penicillamine disulfide bonds exhibit greater resistance to reductive cleavage compared to cysteine-cysteine bonds.[2]
-
Improved Receptor Selectivity and Affinity: The constrained conformation can lead to higher binding affinity and selectivity for specific biological targets. For example, the substitution of cysteine with penicillamine in somatostatin (B550006) analogues has led to compounds with high affinity and exceptional selectivity for µ-opioid receptors.[3]
Data Presentation
The following tables summarize key quantitative data related to the use of D-penicillamine in constrained peptides.
Table 1: Comparison of Receptor Binding Affinity for a Cyclic Peptide Analogue
| Compound | Target Receptor | IC50 (nM) | Reference |
| D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-NH2 | µ-opioid receptor | >10,000 | [3] |
| D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 | µ-opioid receptor | 2.80 | |
| D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 | δ-opioid receptor | 13,520 | |
| D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 | somatostatin receptor | 22,700 |
Table 2: Cyclization Yield for a Penicillamine-Containing Peptide
| Peptide Sequence | Cyclization Method | Yield (%) | Purity (%) | Reference |
| RgIA-5474 (contains one Pen and one Cys) | Two-step solution phase oxidation | 55 | 85 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a constrained peptide using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a 0.1 mmol scale using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Note: For the coupling of this compound, which is sterically hindered, using a more potent coupling reagent like HATU and extending the coupling time may be necessary to ensure high efficiency. A double coupling can also be performed.
-
Monitor the coupling completion using a ninhydrin (B49086) test.
-
Wash the resin with DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. The solution may turn yellow due to the release of the trityl cation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Disulfide Bond Formation (Solution Phase Cyclization)
This protocol describes the formation of a disulfide bridge in solution via air oxidation.
Materials:
-
Crude linear peptide containing two free thiol groups
-
Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0) or another suitable basic buffer
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a mixture of buffer and an organic co-solvent like ACN to a final peptide concentration of 0.1-1.0 mg/mL. The low concentration is crucial to favor intramolecular cyclization over intermolecular oligomerization.
-
Oxidation: Stir the peptide solution vigorously, open to the atmosphere, at room temperature. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within 12-24 hours.
-
Quenching (Optional): Once the reaction is complete, acidify the solution with a small amount of TFA to stop the oxidation.
-
Purification: Purify the cyclic peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide.
References
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic somatostatin octapeptide analogues with high affinity and selectivity toward mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fmoc-D-Pen(Trt)-OH in the Synthesis of Enkephalin Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enkephalins, endogenous opioid pentapeptides, are crucial neurotransmitters in pain modulation. However, their therapeutic potential is limited by rapid enzymatic degradation and poor bioavailability. The incorporation of unnatural amino acids, such as D-penicillamine (D-Pen), into enkephalin sequences has emerged as a powerful strategy to overcome these limitations. The gem-dimethyl groups on the β-carbon of D-penicillamine introduce conformational constraints, leading to analogues with enhanced stability and receptor selectivity, particularly for the δ-opioid receptor.[1][2][3][4]
Fmoc-D-Pen(Trt)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of these modified enkephalin analogues. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the bulky trityl (Trt) group effectively shields the reactive thiol side chain of the D-penicillamine residue.[5] This dual protection scheme allows for the precise and controlled assembly of the peptide chain. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enkephalin analogues.
Key Features of this compound in Enkephalin Analogue Synthesis
-
Enhanced Receptor Selectivity: The incorporation of D-penicillamine residues, particularly at positions 2 and 5, facilitates the formation of cyclic analogues with high selectivity for the δ-opioid receptor. This selectivity is crucial for developing analgesics with potentially fewer side effects compared to non-selective opioids.
-
Increased Stability: The conformational rigidity imparted by the gem-dimethyl groups of D-penicillamine enhances the resistance of the peptide backbone to enzymatic degradation.
-
Solid-Phase Peptide Synthesis Compatibility: this compound is fully compatible with standard Fmoc-based SPPS protocols, allowing for the efficient and automated synthesis of complex peptide sequences.
-
Orthogonal Protection: The acid-labile Trt group on the thiol side chain is orthogonal to the base-labile Fmoc group on the α-amino group, enabling selective deprotection and manipulation during synthesis.
Quantitative Data Summary
The following tables summarize the biological activities of various enkephalin analogues synthesized using D-penicillamine. These data highlight the significant impact of D-penicillamine incorporation on receptor affinity and selectivity.
Table 1: Binding Affinities and Selectivities of Cyclic Penicillamine-Containing Enkephalin Analogues
| Compound | Structure | IC50 (nM) vs [3H]DADLE (δ) | IC50 (nM) vs [3H]Naloxone (μ) | Selectivity Ratio (μ/δ) |
| [D-Pen², L-Pen⁵]enkephalin | H-Tyr-c[D-Pen-Gly-Phe-L-Pen]-OH | - | - | 371 |
| [D-Pen², D-Pen⁵]enkephalin (DPDPE) | H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH | - | - | 175 |
| [p-ClPhe⁴]DPDPE | H-Tyr-c[D-Pen-Gly-p-Cl-Phe-D-Pen]-OH | - | - | 574 |
DADLE: [D-Ala², D-Leu⁵]enkephalin, a δ-opioid receptor agonist. Naloxone: a non-selective opioid receptor antagonist.
Table 2: In Vitro Bioactivities of Cyclic Penicillamine-Containing Enkephalin Analogues
| Compound | Structure | IC50 (nM) in MVD (δ) | IC50 (nM) in GPI (μ) | Selectivity Ratio (GPI/MVD) |
| [D-Pen², L-Pen⁵]enkephalin | H-Tyr-c[D-Pen-Gly-Phe-L-Pen]-OH | - | - | 1088 |
| [D-Pen², D-Pen⁵]enkephalin (DPDPE) | H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH | - | - | 3164 |
| [p-IPhe⁴]DPDPE | H-Tyr-c[D-Pen-Gly-p-I-Phe-D-Pen]-OH | - | - | 17374 |
MVD: Mouse Vas Deferens assay, a functional assay for δ-opioid receptor activity. GPI: Guinea Pig Ileum assay, a functional assay for μ-opioid receptor activity.
Experimental Protocols
This section provides a general protocol for the manual solid-phase synthesis of a cyclic enkephalin analogue containing D-penicillamine using this compound. The example sequence is H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH (DPDPE).
Materials and Reagents
-
This compound
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Fmoc-Tyr(tBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Acetic acid
-
Diethyl ether (cold)
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for a cyclic enkephalin analogue.
Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Coupling (this compound)
-
Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling: In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times).
2. Chain Elongation (Phe, Gly, D-Pen, Tyr)
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, this compound, and Fmoc-Tyr(tBu)-OH).
3. Cleavage and Side-Chain Deprotection
-
After the final coupling and Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (e.g., 94:2.5:2.5:1). The use of scavengers like TIS and EDT is crucial to prevent re-attachment of the Trt group to the deprotected thiol.
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature. The solution may turn yellow due to the release of the trityl cation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
4. Cyclization
-
Dissolve the crude linear peptide in a dilute aqueous acetic acid solution.
-
Adjust the pH to 8.0-8.5 with ammonium (B1175870) hydroxide.
-
Add a 0.01 M solution of potassium ferricyanide (K₃[Fe(CN)₆]) dropwise with stirring until a faint yellow color persists.
-
Stir for an additional 30-60 minutes.
-
Quench the reaction by acidifying with acetic acid.
5. Purification and Characterization
-
Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by analytical RP-HPLC and mass spectrometry.
Signaling Pathway of δ-Opioid Receptor Agonists
Enkephalin analogues containing D-penicillamine, which are potent δ-opioid receptor agonists, exert their effects through the activation of G-protein coupled receptors (GPCRs). The binding of the agonist to the δ-opioid receptor initiates a signaling cascade that ultimately leads to an analgesic effect.
References
- 1. Analogs of the delta opioid receptor selective cyclic peptide [2-D-penicillamine,5-D-penicillamine]-enkephalin: 2',6'-dimethyltyrosine and Gly3-Phe4 amide bond isostere substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid glycopeptide analgesics derived from endogenous enkephalins and endorphins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic penicillamine containing enkephalin analogs display profound delta receptor selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | 201532-01-6 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-D-Pen(Trt)-OH Coupling in SPPS
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-D-Pen(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The poor coupling efficiency of this compound is primarily due to steric hindrance. This hindrance arises from two main features of the molecule: the β,β-dimethyl groups of the penicillamine (B1679230) backbone and the bulky trityl (Trt) protecting group on the thiol side chain.[1] This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete or slow reactions.
Q2: My Kaiser test is positive after a standard coupling protocol for this compound. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.[2][3] The recommended course of action is to perform a second coupling (double coupling) with a fresh solution of activated this compound.[4][5] This re-exposes the resin to a high concentration of the activated amino acid, helping to drive the reaction to completion. If the Kaiser test remains positive after a double coupling, consider the troubleshooting options outlined in the protocols below.
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Uronium/aminium-based reagents such as HATU , HBTU , and HCTU are highly recommended. COMU is another effective modern coupling reagent with efficiencies comparable to HATU. Phosphonium-based reagents like PyAOP and PyBOP are also excellent choices for difficult couplings. Standard carbodiimide (B86325) reagents like DIC, when used alone, may be less effective.
Q4: Can the choice of base impact the coupling of this compound?
A4: Yes, the base used during activation is crucial. While N,N-Diisopropylethylamine (DIPEA) is commonly used, for amino acids prone to racemization, a weaker base like 2,4,6-collidine may be preferred to minimize this side reaction. However, for maximizing coupling efficiency with highly hindered residues, a stronger base like DIPEA is often necessary.
Q5: Are there any alternative strategies to improve the coupling of this compound?
A5: Besides using potent coupling reagents and performing double coupling, you can also consider:
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Increasing reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).
-
Elevating the temperature: Microwave-assisted SPPS can be particularly effective for driving difficult couplings to completion. If a microwave synthesizer is not available, a moderate increase in temperature (e.g., to 40-50°C) can be beneficial, but should be used with caution as it can increase the risk of racemization.
-
Solvent choice: Ensure the use of high-purity, peptide-synthesis-grade DMF. Degraded DMF can contain amines that interfere with the reaction.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor coupling of this compound.
Caption: A step-by-step workflow for addressing incomplete coupling.
Quantitative Data Summary
The following tables provide recommended parameters for the coupling of this compound. Note that these are starting points and may require optimization for your specific peptide sequence.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) | Notes |
| This compound | 3 - 5 eq. | Higher excess is recommended for this hindered amino acid. |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.5 eq. | Use slightly less than the amino acid to avoid side reactions. |
| Base (e.g., DIPEA) | 6 - 10 eq. | A larger excess of base is often beneficial for difficult couplings. |
Table 2: Comparison of Coupling Conditions
| Parameter | Standard Protocol | Recommended for this compound | Rationale |
| Coupling Time | 30 - 60 min | 2 - 4 hours (per coupling) | Allows more time for the sterically hindered reaction to proceed. |
| Temperature | Room Temperature | Room Temperature or up to 50°C | Increased temperature can improve reaction kinetics. |
| Number of Couplings | 1 | 2 (Double Coupling) | Ensures higher coupling efficiency for difficult residues. |
Experimental Protocols
Standard Double Coupling Protocol for this compound
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring (Kaiser Test):
-
Take a small sample of resin beads and perform a Kaiser test.
-
A positive result (blue beads) confirms the need for a second coupling.
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated this compound.
-
Agitate the reaction vessel for another 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.
-
-
Final Monitoring:
-
Perform a final Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a successful coupling.
-
Protocol for Kaiser Test
-
Prepare Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.
-
-
Procedure:
-
Place 10-15 beads of the sample resin in a small test tube.
-
In a separate reference tube, add no resin.
-
To each tube, add 2-3 drops of Reagent A, Reagent B, and Reagent C.
-
Heat both tubes at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue Beads/Solution: Positive result (incomplete coupling).
-
Colorless/Yellow Beads and Solution: Negative result (complete coupling).
-
Decision Tree for Coupling Strategy
This diagram can help you decide on the best strategy for coupling this compound based on your initial results.
Caption: A decision-making guide for selecting a coupling strategy.
References
How to prevent side reactions with Fmoc-D-Pen(Trt)-OH
Welcome to the technical support center for Fmoc-D-Pen(Trt)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during SPPS?
The primary side reactions encountered when using this compound are:
-
Racemization: The chiral integrity of the D-penicillamine residue can be compromised during activation and coupling, leading to the formation of the L-epimer. This is particularly prevalent with base-mediated activation methods.
-
Incomplete Coupling: The steric hindrance from the bulky trityl (Trt) group on the side chain and the two methyl groups at the β-carbon can slow down coupling reactions, resulting in deletion sequences in the final peptide.
-
Premature Trt Deprotection: While generally stable to the basic conditions of Fmoc deprotection, some premature loss of the Trt group can occur, exposing the thiol group to undesired side reactions.
-
Side Reactions during Final Cleavage: The release of the trityl cation (Trt+) during trifluoroacetic acid (TFA) cleavage is a major source of side products. This highly reactive carbocation can re-attach to the deprotected thiol of penicillamine (B1679230) or modify other nucleophilic residues in the peptide chain, such as tryptophan and methionine.[1][2]
Q2: How can I minimize racemization when coupling this compound?
Minimizing racemization is critical for maintaining the desired stereochemistry of your peptide. Key strategies include:
-
Choice of Coupling Reagent: Avoid strong bases like N,N-diisopropylethylamine (DIPEA) in combination with uronium/aminium reagents like HBTU or TBTU, as this is known to promote racemization.[3] Instead, opt for carbodiimide-based activation under neutral or slightly acidic conditions. The use of 2,4,6-collidine as a base is also recommended to reduce racemization compared to DIPEA.[4]
-
Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum before adding it to the resin.
-
Additives: The inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® can help to suppress racemization.[5]
Q3: What should I do if I experience incomplete coupling with this compound?
Due to its steric bulk, achieving complete coupling of this compound can be challenging. To address this:
-
Use a More Potent Coupling Reagent: Reagents like HATU are highly effective for coupling sterically hindered amino acids.
-
Double Coupling: If a monitoring test (such as the Kaiser test) indicates incomplete coupling, performing a second coupling step is recommended.
-
Increase Reagent Excess and Time: Using a higher excess of the amino acid and coupling reagents, along with extending the coupling time, can improve efficiency.
Q4: How can I prevent side reactions during the final TFA cleavage of a Pen(Trt)-containing peptide?
The key to a clean final cleavage is the effective scavenging of the trityl cations.
-
Use a Scavenger Cocktail: Never use TFA alone. A cleavage cocktail containing scavengers is essential.
-
Effective Scavengers: Triisopropylsilane (TIS) is a highly effective scavenger for trityl cations. 1,2-Ethanedithiol (EDT) is also beneficial as it assists in the removal of the Trt group and protects other sensitive residues.
-
Optimized Cocktail Composition: A commonly recommended cleavage cocktail for peptides containing Trt-protected residues is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). For peptides with other sensitive residues like tryptophan or methionine, more complex cocktails such as Reagent K (TFA/phenol/water/thioanisole/EDT) are advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peak with +0 Da mass shift (L-epimer) | Racemization during coupling. | - Use DIC/HOBt or DIC/OxymaPure for coupling.- If using a uronium/aminium salt, replace DIPEA with a less hindered base like 2,4,6-collidine.- Minimize pre-activation time. |
| Deletion of Pen residue in final peptide | Incomplete coupling due to steric hindrance. | - Perform a double coupling.- Use a more potent coupling reagent like HATU.- Increase the equivalents of amino acid and coupling reagents and extend the reaction time. |
| Peak with +242 Da mass shift in final peptide | Re-attachment of the trityl cation to a nucleophilic residue during TFA cleavage. | - Ensure the cleavage cocktail contains an effective scavenger for trityl cations, such as TIS (at least 5%).- Use a comprehensive cleavage cocktail like Reagent K for peptides with multiple sensitive residues. |
| Disulfide-bonded dimers or oligomers in crude product | Premature deprotection of the Trt group during synthesis, leading to oxidation of the free thiol. | - Ensure complete Fmoc deprotection in each cycle to avoid prolonged exposure to basic conditions in subsequent steps. - Consider using a different thiol protecting group if premature deprotection persists. |
| Incomplete removal of the Trt group | Insufficient cleavage time or scavenger concentration. | - Extend the cleavage time to 4 hours.- Ensure an adequate concentration of scavengers like TIS and EDT in the cleavage cocktail. |
Data Summary
Table 1: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents
Data for Fmoc-Cys(Trt)-OH is presented as a close analog to this compound, and similar trends are expected.
| Coupling Reagent | Base/Additive | Epimer (%) | Reference |
| TBTU | DIPEA | 2.6 | |
| TBTU | Collidine | 2.5 | |
| DCC | HOBt | 0.6 | |
| DIC | HOBt | 0.9 |
Table 2: Recommended Scavenger Cocktails for TFA Cleavage
| Reagent Name | Composition | Recommended Use | Reference |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides with Trt-protected residues as the primary sensitive component. | |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing a combination of sensitive residues such as Cys(Trt), Met, and Trp. | |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A milder alternative for peptides with Trp that are prone to oxidation. |
Experimental Protocols
Protocol 1: Coupling of this compound using DIC/OxymaPure
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Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Visualizations
Caption: Mechanism of base-mediated racemization during coupling.
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
References
Technical Support Center: Optimizing the Deprotection of Trt-D-Penicillamine
Welcome to the technical support center for the deprotection of the Trityl (Trt) group from D-Penicillamine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting the Trityl (Trt) group from D-Penicillamine?
The most prevalent method for removing the Trt group from the thiol side chain of D-Penicillamine is acidolysis, typically using Trifluoroacetic acid (TFA).[1][2][3][4] The high acid lability of the Trt group allows for its efficient cleavage under these conditions.
Q2: Why are scavengers necessary during the TFA-mediated deprotection of Trt-D-Penicillamine?
During acidolysis, the Trt group is cleaved to form a stable trityl carbocation. This carbocation is highly reactive and can reattach to the free sulfhydryl group of D-Penicillamine or alkylate other nucleophilic residues in the molecule, such as tryptophan.[2] Scavengers, such as triisopropylsilane (B1312306) (TIS), triethylsilane (TES), or 1,2-ethanedithiol (B43112) (EDT), are added to the cleavage cocktail to trap the trityl carbocation and prevent these side reactions.
Q3: Can the Trt group be selectively removed in the presence of other acid-labile protecting groups?
Yes, selective deprotection is possible by carefully tuning the acidic conditions. The Trt group is more acid-labile than other protecting groups like tert-butyl (tBu). For instance, very low concentrations of TFA (e.g., 1-10% in dichloromethane) can be used for the selective removal of the Trt group while leaving other, more robust protecting groups intact.
Q4: Are there any non-acidic methods for Trt deprotection?
While acidic cleavage is the most common, oxidative cleavage using iodine (I₂) is another effective method. This approach is particularly useful as it can simultaneously deprotect the Trt group and facilitate the formation of a disulfide bond if another cysteine or penicillamine (B1679230) residue is present.
Q5: What are the stability considerations for D-Penicillamine during deprotection?
D-Penicillamine is a thiol-containing amino acid and is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species. It is crucial to handle D-Penicillamine under conditions that minimize oxidation, such as using degassed solvents and working under an inert atmosphere. The stability of D-penicillamine itself under strongly acidic conditions like high concentrations of TFA is generally good for the duration of the deprotection reaction, but prolonged exposure should be avoided.
Troubleshooting Guide
Problem 1: Incomplete deprotection of the Trt group is observed by mass spectrometry.
-
Possible Cause: Insufficient acid concentration or reaction time. This is a known issue, particularly if the Trt-protected residue is at the N-terminus of a peptide.
-
Solution:
-
Increase Reaction Time: Extend the deprotection time and monitor the reaction progress by HPLC or mass spectrometry. For N-terminal Trt-asparagine, extended cleavage times of up to 4 hours may be necessary.
-
Increase TFA Concentration: If using a dilute TFA solution, consider increasing the concentration. A common cleavage cocktail is 95% TFA.
-
Optimize Scavengers: Ensure the appropriate scavengers are present in the correct ratio. Refer to the data tables below for recommended scavenger cocktails.
-
Problem 2: Mass spectrometry analysis shows a mass addition corresponding to the reattachment of the Trt group.
-
Possible Cause: Inefficient scavenging of the trityl carbocation.
-
Solution:
-
Increase Scavenger Concentration: Increase the amount of scavenger (e.g., TIS, TES, or EDT) in the cleavage cocktail.
-
Use a Thiol Scavenger: For thiol-containing molecules like D-Penicillamine, using a thiol scavenger such as EDT is highly recommended.
-
Problem 3: The final product shows significant oxidation (e.g., disulfide bond formation).
-
Possible Cause: Exposure to atmospheric oxygen during deprotection or work-up. The thiol group of D-Penicillamine is prone to oxidation.
-
Solution:
-
Use Degassed Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use.
-
Work Under an Inert Atmosphere: Perform the deprotection and subsequent work-up steps under a nitrogen or argon atmosphere.
-
Add a Reducing Agent: During work-up, a small amount of a reducing agent like dithiothreitol (B142953) (DTT) can be added to the aqueous solution to reverse any unwanted disulfide formation.
-
Data Tables
Table 1: Common TFA Cleavage Cocktails for Trt Deprotection
| Reagent Cocktail (v/v/v) | Components | Application Notes | Reference(s) |
| 95:2.5:2.5 | TFA / Water / TIS | General purpose, effective for most standard deprotections. | |
| 95:5 | TFA / Water | Use when Trp, Met, or Cys are not present. | |
| 90:5:2.5:2.5 | TFA / Water / TES / EDT | Recommended for peptides containing multiple sensitive residues. | |
| 10:87.5:2.5 | TFA / DCM / TES | A milder condition for potentially sensitive substrates. | |
| 1:2:97 | TFA / TIS / DCM | Used for selective deprotection of highly acid-labile groups. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Insufficient acid strength or time | Increase TFA concentration or extend reaction time. |
| Trityl Reattachment | Ineffective carbocation scavenging | Increase scavenger concentration (TIS, TES, EDT). |
| Product Oxidation | Air exposure of the free thiol | Use degassed solvents and an inert atmosphere. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of Trt-D-Penicillamine
-
Preparation: In a round-bottom flask, dissolve the Trt-D-Penicillamine substrate in a minimal amount of dichloromethane (B109758) (DCM).
-
Cleavage Cocktail Addition: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and add it to the reaction flask. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
TFA Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product.
-
Isolation: Isolate the solid product by filtration or centrifugation.
-
Washing: Wash the precipitate with cold diethyl ether to remove residual scavengers and the cleaved trityl group.
-
Drying: Dry the final product under vacuum.
Protocol 2: Iodine-Mediated Deprotection and Oxidation
-
Dissolution: Dissolve the Trt-D-Penicillamine substrate in a suitable solvent such as methanol (B129727) or DCM (approximately 1 mL per millimole of peptide).
-
Iodine Addition: Add a 0.1 M solution of iodine in the same solvent. Use a stoichiometric amount of iodine relative to the Trt groups to be cleaved.
-
Reaction: Stir the mixture at room temperature for 5-10 minutes.
-
Quenching: Quench the reaction by adding an aqueous solution of a reducing agent like ascorbic acid or sodium thiosulfate (B1220275) until the brown color of the iodine disappears.
-
Purification: Isolate the product by preparative HPLC or other suitable chromatographic techniques.
Visualizations
Caption: Experimental workflow for Trt deprotection of D-Penicillamine.
Caption: Troubleshooting logic for Trt deprotection issues.
References
Addressing steric hindrance issues with Fmoc-D-Pen(Trt)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-D-Pen(Trt)-OH.
Introduction
This compound is a valuable building block in peptide synthesis, prized for its ability to introduce conformational constraints and enhance proteolytic stability in the resulting peptides. The D-configuration and the gem-dimethyl groups on the β-carbon of the penicillamine (B1679230) residue, combined with the bulky S-trityl (Trt) protecting group, contribute to significant steric hindrance. This can lead to challenges in achieving efficient and complete coupling reactions. This guide offers practical solutions to overcome these synthetic hurdles. The incorporation of D-penicillamine has been shown to be advantageous in various therapeutic peptides, for instance, by increasing selectivity for δ-opioid receptors in enkephalin analogs and by directing disulfide bond formation in peptides like endothelin-1 (B181129).[1][2][3]
Troubleshooting Guide
Issue: Incomplete or Failed Coupling of this compound
A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.
| Potential Cause | Recommended Solution | Detailed Action |
| Insufficient Reagent Activation/Activity | Switch to a more potent coupling reagent. | Uronium/Aminium-based reagents like HATU , HBTU , or HCTU are highly effective for sterically hindered amino acids. Phosphonium (B103445) salt reagents such as PyBOP are also a strong choice.[4] |
| Steric Hindrance | Perform a "double coupling". | After the initial coupling reaction, drain the vessel and re-introduce a fresh solution of activated this compound and coupling reagents to the resin. This increases the probability of the reaction going to completion.[5] |
| Increase reaction time and/or temperature. | Extend the coupling time to 2-4 hours, or even overnight for particularly difficult sequences. Microwave-assisted SPPS can also be employed to drive the reaction to completion quickly and efficiently. | |
| Poor Solubility of this compound | Optimize the dissolution procedure. | Sonication and gentle warming (to ~37°C) may be required to fully dissolve this compound in DMF or NMP before activation. |
| Peptide Aggregation | Use aggregation-disrupting solvents or additives. | Consider using a solvent mixture such as DCM/DMF or adding chaotropic salts. |
| Premature Fmoc Deprotection | Use high-quality solvents. | Ensure the use of peptide-synthesis-grade DMF, as degraded solvent can contain amines that lead to premature deprotection. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The steric hindrance arises from two main features: the β,β-dimethyl groups of the penicillamine backbone and the large trityl (Trt) protecting group on the sulfur side-chain. This bulkiness physically obstructs the activated carboxyl group from reaching the free amine on the growing peptide chain, slowing down the reaction rate.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids, potent coupling reagents are advised. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides such as DIC alone. The choice may also depend on the specific peptide sequence and the risk of side reactions.
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the repetition of the coupling step with fresh reagents immediately after the first attempt. It is a highly recommended strategy for incorporating sterically hindered residues like this compound to ensure the reaction proceeds to completion, especially if a qualitative test like the Kaiser test indicates remaining free amines.
Q4: Can I pre-activate this compound for an extended period to improve coupling?
A4: Prolonged pre-activation times, especially with certain bases like DIPEA, can increase the risk of racemization. It is generally recommended to minimize the pre-activation time and add the activated amino acid solution to the resin promptly. Using a less hindered base like 2,4,6-collidine can help mitigate racemization risk during sensitive couplings.
Q5: Are there any issues to be aware of during the final cleavage and deprotection of peptides containing Pen(Trt)?
A5: The Trt group is removed by trifluoroacetic acid (TFA) during the final cleavage step. Similar to other Trt-protected residues, incomplete deprotection can occur. It may be necessary to extend the cleavage time to 3-4 hours to ensure complete removal of the Trt group. The cleavage cocktail should also contain scavengers like triisopropylsilane (B1312306) (TIS) to capture the released trityl cations and prevent side reactions.
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |
| Uronium/Aminium Salts | HATU | 20 - 45 | Very High | Highly reactive, low racemization potential. | Higher cost, potential for guanidinylation side reaction. |
| HBTU | 30 - 60 | High | Efficient and widely used. | Byproducts can be difficult to remove in solution-phase. | |
| Phosphonium Salts | PyBOP | 30 - 60 | High | Efficient, no risk of guanidinylation. | Byproducts can be challenging to remove in solution-phase. |
| Carbodiimides | DIC/HOBt | 60 - 120 | Moderate | Cost-effective, good for reducing racemization. | Slower reaction rates for hindered couplings. |
Note: Coupling efficiencies are sequence-dependent and the values presented are indicative for a standard SPPS protocol.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a general guideline for a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 184 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in DMF. Add DIPEA (6 eq., 0.6 mmol, 105 µL). Vortex briefly. Note: Minimize pre-activation time to reduce potential racemization.
-
Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. Drain the reaction solution and wash the resin with DMF (3-5 times). If the Kaiser test is positive (blue beads), proceed to Protocol 2.
Protocol 2: Troubleshooting with Double Coupling
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
Monitoring: After the first coupling, perform a Kaiser test. If positive, proceed to the next step.
-
Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 2. Add this solution to the resin and agitate for another 1-2 hours at room temperature.
-
Final Monitoring and Washing: Perform another Kaiser test. A negative result indicates successful coupling. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next deprotection step.
-
Capping (Optional): If the Kaiser test remains positive after double coupling, cap any unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 0.5 M each) for 30 minutes to prevent the formation of deletion sequences.
Visualizations
References
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of D-Pen(Trt)-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of peptides containing D-Penicillamine(Trt) (D-Pen(Trt)).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing peptides with D-Pen(Trt)?
A1: Synthesizing peptides containing the bulky D-Pen(Trt) residue often presents challenges that can lead to low yields and impurities. The primary issues include:
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the D-Penicillamine can sterically hinder the coupling of subsequent amino acids, leading to incomplete reactions and deletion sequences.
-
Aggregation: Peptides containing hydrophobic residues like D-Pen(Trt) are prone to aggregation during synthesis, which can block reactive sites and result in truncated sequences.[1][2]
-
Incomplete Deprotection: The acid-labile Trt group requires specific cleavage conditions for complete removal. Incomplete deprotection results in a heterogeneous mixture of protected and deprotected peptides, complicating purification.
-
Side Reactions during Cleavage: The highly reactive trityl cation released during cleavage can lead to side reactions with other sensitive amino acids in the peptide sequence if not properly scavenged.[3]
Q2: How can I minimize aggregation during the synthesis of D-Pen(Trt)-containing peptides?
A2: Aggregation of the peptide chain on the solid support is a common cause of synthesis failure. Several strategies can be employed to disrupt the intermolecular hydrogen bonding that leads to aggregation:
-
Solvent Choice: Switching from Dichloromethane (DCM) to more polar solvents like N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) can help to solvate the growing peptide chain more effectively and reduce aggregation. Some researchers have also successfully used solvent mixtures.
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling reaction can help to disrupt secondary structures and improve solvation.
-
Elevated Temperature: Performing the coupling reactions at a higher temperature can provide the necessary energy to overcome aggregation and facilitate complete coupling.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly reduce reaction times and help to minimize aggregation by providing rapid and uniform heating.
Q3: What are the optimal conditions for cleaving the Trt group from D-Pen and the peptide from the resin?
A3: The final cleavage and deprotection step is critical for obtaining a high yield of pure peptide. The choice of cleavage cocktail and reaction conditions depends on the overall amino acid composition of the peptide. For peptides containing D-Pen(Trt), a common strategy involves using a trifluoroacetic acid (TFA)-based cocktail with scavengers to capture the liberated trityl cations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of D-Pen(Trt)-containing peptides and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Crude Peptide Yield | Incomplete coupling due to steric hindrance or aggregation. | - Switch to a more effective coupling reagent (e.g., HBTU, HATU).- Increase the coupling time and/or temperature.- Use a microwave peptide synthesizer to enhance coupling efficiency.- Change the primary synthesis solvent to NMP or a DMF/DCM mixture. |
| Premature cleavage of the peptide from the resin. | - Ensure the correct resin and linker are being used for your desired C-terminus. For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is often recommended as it allows for cleavage under milder acidic conditions, preserving the Trt group if desired. | |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete Fmoc removal or inefficient coupling. | - Extend the piperidine (B6355638) treatment time for Fmoc deprotection.- Double couple the amino acid following the D-Pen(Trt) residue.- Incorporate a pseudo-proline dipeptide to disrupt secondary structure formation. |
| Incomplete Removal of the Trt Protecting Group | Insufficient acid concentration or cleavage time. | - Increase the cleavage reaction time. A typical cleavage time is 2-3 hours. For complex peptides, this may need to be extended.- Use a higher concentration of TFA in the cleavage cocktail.- Perform a trial cleavage on a small amount of resin and analyze the extent of deprotection by HPLC over time. |
| Side Product Formation (+77 Da or other adducts) | Re-attachment of the trityl cation or other reactive species to the peptide. | - Use an optimized cleavage cocktail containing a scavenger mixture. A common and effective scavenger is triisopropylsilane (B1312306) (TIS). Water and/or dithiothreitol (B142953) (DTT) are also frequently included.- Ensure a sufficient volume of cleavage cocktail is used to effectively scavenge all reactive species. |
| Oxidation of Methionine or Tryptophan Residues | Oxidation during cleavage. | - If your peptide contains methionine, include thioanisole (B89551) in the cleavage cocktail to prevent oxidation.- For tryptophan-containing peptides, using scavengers like TIS and water is crucial to prevent modification of the indole (B1671886) side chain. |
| Difficulty in Purifying the Crude Peptide | Poor solubility of the crude peptide. | - The presence of the bulky and hydrophobic D-Pen residue can reduce the solubility of the final peptide. Dissolve the crude peptide in a minimal amount of a strong organic solvent like acetonitrile (B52724) or isopropanol (B130326) before diluting with the HPLC mobile phase.- Consider adding a solubility-enhancing tag to the peptide sequence during synthesis, which can be cleaved off after purification. |
| Co-elution of impurities with the desired peptide. | - Optimize the HPLC gradient. A shallower gradient can improve the resolution between the target peptide and closely eluting impurities.- Try a different stationary phase. If using a C18 column, switching to a C8 or C4 column may alter the selectivity and improve separation. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a D-Pen(Trt)-Containing Peptide
This protocol is a general guideline for the cleavage of a peptide from a solid support and the simultaneous removal of the Trt protecting group from D-Pen and other acid-labile side-chain protecting groups.
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Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DCM to remove any residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A commonly used cocktail is Reagent B, which is effective for peptides containing Trt-protected residues.
-
Reagent B Composition:
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
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Pellet the precipitated peptide by centrifugation.
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Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Logical Workflow for Troubleshooting Low Peptide Yield
Caption: Troubleshooting workflow for low yield of D-Pen(Trt) peptides.
Experimental Workflow for Peptide Synthesis and Purification
Caption: General workflow for D-Pen(Trt) peptide synthesis and purification.
References
Technical Support Center: Purification of Peptides Containing Fmoc-D-Pen(Trt)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for synthetic peptides incorporating the Fmoc-D-Pen(Trt)-OH amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound challenging to purify by reverse-phase HPLC?
A1: Peptides that retain the N-terminal Fmoc (Fluorenylmethyloxycarbonyl) group and the side-chain Trityl (Trt) group on the D-penicillamine residue are exceptionally hydrophobic.[1] This high hydrophobicity can lead to several purification challenges, including poor solubility in standard aqueous mobile phases, strong retention on C18 columns, and a tendency to precipitate in the HPLC system.[1]
Q2: What are the primary impurities I can expect in my crude peptide synthesized with this compound?
A2: Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude product will contain the target peptide along with a variety of impurities.[2] These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, peptides with incomplete side-chain deprotection, and by-products from the cleavage of protecting groups.[2]
Q3: Is the Trityl (Trt) group stable during HPLC purification?
A3: The Trityl group is known to be labile under acidic conditions.[1] While the 0.1% trifluoroacetic acid (TFA) typically used in reverse-phase HPLC mobile phases is a weak acid, prolonged exposure can lead to partial or complete cleavage of the Trt group from the penicillamine (B1679230) residue. This can result in the appearance of new, less hydrophobic peaks in the chromatogram.
Q4: Can I use mass spectrometry to analyze my this compound containing peptide?
A4: Yes, mass spectrometry is a crucial tool for confirming the molecular weight of your synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the presence of the D-Pen(Trt) residue. The fragmentation of penicillamine-containing peptides can be complex, and the presence of the bulky Trt group will significantly influence the fragmentation pattern.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | High hydrophobicity due to Fmoc and Trt groups. | Dissolve the crude peptide in a small amount of a strong organic solvent like isopropanol (B130326), acetonitrile, or n-propanol before diluting with the initial mobile phase. Gentle warming may also aid dissolution. |
| Broad or Tailing Peaks | - Poor solubility on the column.- Strong secondary interactions with the silica (B1680970) matrix.- Column overload. | - Optimize the mobile phase gradient; a shallower gradient may improve peak shape.- Ensure 0.1% TFA is present in the mobile phase to minimize silanol (B1196071) interactions.- Reduce the amount of peptide injected onto the column. |
| Peak Splitting or Shoulders | - Partial cleavage of the Trt group during purification.- Presence of closely eluting impurities (e.g., diastereomers). | - Minimize the time the peptide is exposed to the acidic mobile phase.- Consider using a weaker acid, such as formic acid, in the mobile phase.- Optimize the HPLC gradient to improve the resolution of closely eluting species. |
| High Backpressure | Precipitation of the peptide at the head of the column or in the tubing. | - Filter the sample before injection.- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. |
| Irreversible Adsorption to the Column | The peptide is too hydrophobic for the stationary phase. | - Use a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).- Employ a shallower gradient to facilitate elution. |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS) and Purification
This protocol outlines the key steps from synthesis to purification of a peptide containing this compound.
Detailed HPLC Purification Protocol
The following is a representative protocol for the purification of a peptide containing this compound.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as isopropanol or acetonitrile. Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm (peptide backbone) and 265 nm (Fmoc group).
-
-
Gradient Elution: The gradient should be optimized for the specific peptide. A shallow gradient is often beneficial for improving the separation of hydrophobic peptides. An example gradient is:
-
0-5 min: 5% B
-
5-65 min: 5-70% B (linear gradient)
-
65-70 min: 70-95% B (linear gradient)
-
70-75 min: 95% B (wash)
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75-80 min: 95-5% B (re-equilibration)
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze them by analytical HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
Quantitative Data Summary
The following table provides representative data for the synthesis and purification of a peptide containing a Pen(Trt) residue, based on published examples.
| Parameter | Value | Notes |
| Synthesis Scale | 0.05 mmol | Automated solid-phase peptide synthesis. |
| Crude Peptide Yield | ~55% | Yield of the linear peptide after cleavage and precipitation. |
| Crude Peptide Purity | ~85% | Determined by analytical RP-HPLC. |
| Purified Peptide Purity | ≥95% | After preparative RP-HPLC. |
Troubleshooting Workflow Diagram
References
Preventing premature deprotection of the Trt group
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of the Trityl (Trt) protecting group, with a special focus on preventing its premature deprotection during chemical synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving Trt-protected compounds.
Frequently Asked Questions (FAQs)
Q1: My Trt group is being prematurely removed. What are the common causes?
Premature deprotection of the Trt group is almost always caused by exposure to acidic conditions. The Trt group is highly acid-labile due to the stability of the resulting triphenylmethyl (trityl) cation.[1][2][3] Even mild or unintentional exposure to acids can lead to partial or complete deprotection.
Common sources of acidity include:
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Acidic Reagents: Direct use of acidic reagents in subsequent reaction steps without prior neutralization.
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Acidic Solvents: Use of solvents that are inherently acidic or contain acidic impurities.
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Silica (B1680970) Gel Chromatography: The surface of silica gel is acidic and can cause detritylation during purification.[4]
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Acidic Workup Conditions: Aqueous acidic washes during the workup procedure.
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Degradation of Solvents: Solvents like dichloromethane (B109758) (DCM) can degrade over time to produce trace amounts of HCl.
Q2: How can I prevent premature detritylation during a reaction?
To prevent premature deprotection, it is crucial to maintain neutral or basic reaction conditions.
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Choice of Reagents: Use non-acidic reagents whenever possible. If an acidic reagent is necessary for a different part of the molecule, consider if a more acid-stable protecting group than Trt is appropriate.
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Use of a Base: Incorporate a non-nucleophilic base, such as pyridine (B92270) or diisopropylethylamine (DIEA), in your reaction mixture to neutralize any trace acidity.[1]
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Solvent Purity: Use high-purity, anhydrous solvents. Consider passing solvents through a column of activated alumina (B75360) to remove acidic impurities.
Q3: I am observing detritylation during silica gel chromatography. What can I do?
The acidic nature of standard silica gel is a frequent cause of Trt group cleavage during purification.
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Neutralized Silica Gel: Use silica gel that has been neutralized. This can be prepared by slurrying the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (B128534), and then removing the solvent under reduced pressure.
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Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or treated silica gel (e.g., C18 for reverse-phase chromatography).
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Buffered Eluent: Add a small percentage (0.1-1%) of a volatile base like triethylamine or pyridine to your eluent system to neutralize the silica surface.
Q4: My Trt-protected compound seems to deprotect upon storage or during concentration (drying). Why is this happening and how can I prevent it?
Deprotection during storage or concentration is often due to the presence of residual volatile acids (e.g., HCl from chloroform (B151607) or DCM).
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Azeotropic Removal of Acids: Before final concentration, co-evaporate your sample with a solvent like toluene (B28343) to azeotropically remove volatile acids.
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Storage Conditions: Store Trt-protected compounds in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere.
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Addition of a Non-Volatile Base: For sensitive compounds, especially oligonucleotides, adding a small amount of a non-volatile base like Tris (tris(hydroxymethyl)aminomethane) before drying can prevent detritylation.
Q5: I need to deprotect another acid-labile group in the presence of a Trt group. Is this possible?
Selective deprotection is challenging but can be achieved by carefully tuning the reaction conditions and by using different derivatives of the Trt group. The acid lability of trityl groups follows the order: TMT > DMT > MMT > Trt.
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Milder Acids: Use very mild acidic conditions, such as 50% aqueous acetic acid, which can sometimes selectively remove a more labile group like Boc while leaving the Trt group intact.
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Lewis Acids: Certain Lewis acids may offer different selectivity compared to Brønsted acids.
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Orthogonal Protecting Groups: For planned syntheses, it is best to choose protecting groups with orthogonal stability (i.e., cleavable under different conditions, such as acid vs. base or hydrogenation).
Quantitative Data on Trt Group Stability
The stability of the Trityl group is highly dependent on the acidic conditions employed. The following table summarizes the relative lability of common trityl derivatives.
| Protecting Group | Structure | Relative Rate of Acid Hydrolysis (approx.) | Common Deprotection Conditions |
| Trityl (Trt) | C(Ph)₃ | 1 | 80% Acetic Acid; TFA |
| Monomethoxytrityl (MMT) | C(Ph)₂(C₆H₄-p-OMe) | 10x | 1% TFA in DCM; Dilute Acetic Acid |
| Dimethoxytrityl (DMT) | C(Ph)(C₆H₄-p-OMe)₂ | 100x | Dichloroacetic acid |
| Trimethoxytrityl (TMT) | C(C₆H₄-p-OMe)₃ | >100x | Very mild acid |
Relative rates are estimates and can vary based on the substrate and specific reaction conditions.
Key Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
Objective: To prepare neutralized silica gel to prevent on-column deprotection of Trt-protected compounds.
Materials:
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Silica gel (for column chromatography)
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Anhydrous diethyl ether (or other suitable volatile solvent)
-
Triethylamine (Et₃N)
Procedure:
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In a fume hood, prepare a slurry of silica gel in anhydrous diethyl ether containing 1% (v/v) triethylamine.
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Gently stir the slurry for 15-20 minutes.
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Remove the solvent under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.
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Dry the neutralized silica gel under high vacuum for at least 2 hours to remove all traces of solvent and excess triethylamine.
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The neutralized silica gel is now ready for packing the column. It is recommended to also add 0.1-0.5% triethylamine to the eluting solvent system as an extra precaution.
Protocol 2: Monitoring for Premature Deprotection using Thin Layer Chromatography (TLC)
Objective: To quickly assess the stability of a Trt-protected compound under specific reaction or workup conditions.
Materials:
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TLC plates (silica gel)
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Developing chamber
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Appropriate eluent system
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UV lamp
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Staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)
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A sample of the starting Trt-protected material
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A sample of the fully deprotected compound (if available)
Procedure:
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On a TLC plate, spot the starting Trt-protected material as a reference.
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Take a small aliquot from your reaction mixture or after a specific workup step.
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Spot the aliquot on the same TLC plate.
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Develop the TLC plate in a suitable eluent system that gives good separation between the protected and deprotected compounds.
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Visualize the plate under a UV lamp. The Trityl group is UV active.
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If necessary, stain the plate to visualize non-UV active spots.
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The appearance of a new spot corresponding to the deprotected product indicates premature cleavage of the Trt group. The relative intensity of the spots can give a qualitative estimate of the extent of deprotection.
Visualizations
References
Technical Support Center: Managing Aggregation of Peptides Containing Fmoc-D-Pen(Trt)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing aggregation issues encountered during the synthesis of peptides containing the sterically hindered amino acid, Fmoc-D-Pen(Trt)-OH.
Troubleshooting Guides
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge that can lead to incomplete reactions, low yields, and difficult purifications. The incorporation of this compound, with its bulky β,β-dimethyl groups and large trityl protecting group, can exacerbate these issues. Below is a guide to common problems, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in Peptides Containing this compound
| Problem | Potential Cause | Recommended Solution |
| Poor Resin Swelling | Peptide aggregation on the solid support, leading to the collapse of the resin matrix.[1][2] | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the DMF. - Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling.[3][4] |
| Incomplete Fmoc Deprotection | Aggregation hindering access of the piperidine (B6355638) solution to the N-terminal Fmoc group.[1] | - Use a stronger deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF. - Increase the deprotection temperature to 40-50°C (use with caution to avoid side reactions). - Increase the frequency and duration of DMF washes after deprotection. |
| Difficult Coupling of this compound | The inherent steric hindrance of this compound makes its coupling challenging. | - Use a more potent coupling reagent such as HATU or HCTU. - Double couple the this compound. - Increase the coupling time and/or temperature. |
| Aggregation After Incorporation of D-Pen(Trt) | The bulky side chain of D-Pen(Trt) can promote self-association of the growing peptide chains. | - Incorporate a structure-disrupting element, such as a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid, every 6-7 residues in the sequence. - Use microwave irradiation during coupling and deprotection steps to disrupt aggregates. |
| Low Yield of Crude Peptide | A combination of incomplete deprotection and coupling steps due to persistent aggregation. | - Resynthesize the peptide on a low-substitution resin to increase the distance between peptide chains. - Employ a combination of the above strategies proactively for sequences known to be difficult. |
| Poor Solubility of the Cleaved Peptide | The hydrophobic nature of the trityl group and the overall peptide sequence can lead to poor solubility in aqueous solutions. | - Test a range of solvents for dissolution, starting with water, then moving to small amounts of organic solvents like DMSO or acetonitrile (B52724) followed by aqueous buffer. - Use sonication to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of on-resin peptide aggregation when working with this compound?
A1: The most common indicators of on-resin aggregation include poor resin swelling or even shrinking of the resin beads. You may also observe incomplete Fmoc deprotection, which can be identified by a persistent blue color after a Kaiser test on a resin sample. Furthermore, you might experience slow or incomplete coupling reactions, indicated by a positive Kaiser test after the coupling step.
Q2: Why is this compound particularly challenging to work with?
A2: this compound presents two main challenges. Firstly, its sheer bulk, arising from the β,β-dimethyl groups of the penicillamine (B1679230) and the large trityl protecting group, creates significant steric hindrance. This can make the coupling reaction to the growing peptide chain slow and inefficient. Secondly, once incorporated, the bulky and hydrophobic nature of the D-Pen(Trt) residue can act as a nucleation point for peptide aggregation, especially in hydrophobic sequences.
Q3: How can I improve the coupling efficiency of this compound itself?
A3: To improve the coupling efficiency of this sterically hindered amino acid, it is recommended to use a more powerful activating agent. Urnoium-based reagents like HATU and HCTU are generally more effective than carbodiimide-based methods for such difficult couplings. Performing a double coupling is also a good strategy to ensure the reaction goes to completion.
Q4: Can I use elevated temperatures to manage aggregation in peptides containing this compound?
A4: Yes, performing the coupling and deprotection steps at elevated temperatures (e.g., 40-50°C) can help disrupt the hydrogen bonds that lead to aggregation. However, this should be done with caution as higher temperatures can increase the risk of side reactions such as racemization, particularly at the C-terminal cysteine or penicillamine residue.
Q5: Are there any sequence-based strategies to proactively prevent aggregation?
A5: Absolutely. One of the most effective strategies is to introduce "kinks" into the peptide backbone to disrupt the formation of secondary structures like β-sheets that lead to aggregation. This can be achieved by strategically placing pseudoproline dipeptides (at Ser or Thr residues) or Dmb/Hmb-protected amino acids (often at Gly residues) within your sequence, ideally every 6-7 amino acids.
Experimental Protocols
Protocol 1: Double Coupling of a Difficult Amino Acid (e.g., this compound)
This protocol is designed to ensure the complete incorporation of a sterically hindered amino acid.
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First Coupling:
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Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (3 x 1 min).
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Prepare a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
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Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
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Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
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-
Second Coupling:
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Prepare a fresh solution of activated this compound as described above.
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Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
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Drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next deprotection step.
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Protocol 2: Deprotection with a DBU-Containing Cocktail
This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation.
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Reagent Preparation: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.
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Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).
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Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.
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Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.
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Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed.
Protocol 3: Chaotropic Salt Wash to Disrupt Aggregation
This protocol can be used prior to a difficult coupling step to improve reagent accessibility.
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Reagent Preparation: Prepare a 0.8 M solution of LiCl in DMF.
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Wash: After Fmoc deprotection and subsequent DMF washes, add the 0.8 M LiCl/DMF solution to the resin.
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Agitation: Agitate the resin in the chaotropic salt solution for 5-10 minutes.
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Removal: Drain the salt solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all residual LiCl before proceeding with the coupling reaction.
Visualizations
Caption: Troubleshooting workflow for aggregation during SPPS.
Caption: Decision-making for proactive aggregation prevention.
References
Stability of Fmoc-D-Pen(Trt)-OH in various synthesis conditions
Answering the user's request.## Technical Support Center: Fmoc-D-Pen(Trt)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of this compound in various synthesis conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a protected amino acid derivative widely used in Solid-Phase Peptide Synthesis (SPPS).[1] Its key features include:
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D-Penicillamine (Pen) backbone: A β,β-dimethyl cysteine analog that introduces steric hindrance, which can rigidify disulfide bonds in the final peptide.[1]
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Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminal amine. It is stable under acidic conditions but is typically removed using a base like piperidine (B6355638).[1]
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Trt (Trityl) group: An acid-labile protecting group for the thiol (sulfhydryl) side chain. It is bulky and effectively prevents unwanted oxidation or side reactions at the sulfur atom during synthesis.[1][2] It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability and integrity, this compound should be stored in a cool, dry place. The recommended storage temperature is between 2-8°C. It is a white to off-white solid powder. Proper handling includes avoiding moisture and prolonged exposure to ambient temperatures.
Q3: How stable is the S-Trityl protecting group during the standard cycles of Fmoc-SPPS?
The S-Trityl group is robust and generally stable under the standard conditions of Fmoc-based SPPS. It is resistant to the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF), allowing for the sequential addition of amino acids without premature deprotection of the thiol side chain. Its lability is primarily in acidic conditions, meaning it remains intact until the final cleavage step.
Q4: How stable is the Fmoc group during coupling and other non-deprotection steps?
The Fmoc group is stable under the neutral or slightly basic conditions used for amino acid coupling and washing steps in SPPS. It is specifically designed to be removed only by treatment with a secondary amine base, most commonly piperidine. It is not labile to the acidic conditions sometimes used in other steps, providing orthogonal protection in combination with the acid-labile Trt group.
Troubleshooting Guide
Problem: I am observing incomplete coupling of this compound to my peptide-resin.
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Possible Cause 1: Steric Hindrance. The bulky nature of the Trityl group combined with the β,β-dimethyl groups of the penicillamine (B1679230) residue can sterically hinder the coupling reaction.
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Solution 1: Switch to a more potent coupling reagent. Uronium/phosphonium-based reagents like HATU, HBTU, or PyBOP are highly effective and recommended to overcome steric hindrance.
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Solution 2: Increase the coupling time (e.g., from 60 minutes to 90-120 minutes) and/or perform a double coupling to ensure the reaction goes to completion. A ninhydrin (B49086) test can be performed to confirm the absence of free amines before proceeding.
Problem: I am concerned about racemization of the D-Penicillamine residue during activation and coupling.
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Possible Cause: Prolonged pre-activation times or the use of certain organic bases can increase the risk of epimerization.
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Solution: Minimize the pre-activation time of the amino acid before adding it to the resin. Use a less hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM) instead of N,N-Diisopropylethylamine (DIPEA), especially when using uronium reagents, to reduce the risk of racemization.
Problem: I suspect premature loss of the S-Trityl protecting group before the final cleavage step.
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Possible Cause: While highly unlikely under standard Fmoc-SPPS conditions, repeated exposure to even mildly acidic contaminants or prolonged synthesis times with certain reagents could theoretically lead to minor Trt group loss. The Trityl group's stability is dependent on the carbocation it forms upon cleavage; it is designed to be labile in strong acid.
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Solution: Ensure all solvents and reagents are of high purity and free from acidic contaminants. The peptide resin should be thoroughly washed and neutralized after each step. If using very acid-sensitive linkers, ensure that the conditions used for other steps are strictly non-acidic.
Problem: I am seeing unexpected side products after the final TFA cleavage.
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Possible Cause: During cleavage with TFA, the detached Trityl group forms a highly reactive trityl cation. This cation can re-attach to or modify nucleophilic side chains in the peptide, particularly Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).
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Solution: This is a common issue that is effectively prevented by using a "scavenger cocktail" during cleavage. Scavengers are reagents that trap the reactive cations. A common and effective scavenger is Triisopropylsilane (TIS). Adding water and/or ethanedithiol (EDT) to the cleavage mixture is also standard practice.
Problem: The resin turned a deep yellow/orange color during the final TFA cleavage. Is this normal?
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Answer: Yes, this is a normal and expected observation. The deep yellow or orange color is due to the formation of the stable trityl carbonium ion (cation) chromophore, which is produced when the Trityl protecting group is removed under strong acidic conditions. The color indicates that the deprotection is proceeding as expected.
Data & Protocols
Data Presentation
Table 1: Stability of Fmoc and Trt Protecting Groups in Standard SPPS Conditions
| Condition/Reagent Cocktail | Target Group | Stability of Fmoc Group | Stability of S-Trityl Group | Purpose |
| 20% Piperidine in DMF | Fmoc | Labile (Cleaved) | Stable | N-terminal Deprotection |
| HATU/HBTU + DIPEA/Collidine in DMF | - | Stable | Stable | Amino Acid Coupling |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Trt | Cleaved | Labile (Cleaved) | Final Cleavage & Deprotection |
| 1% TFA in DCM | Trt (on sensitive resins) | Stable | Labile (Cleaved) | Cleavage from hyper-acid sensitive resins |
Table 2: Recommended Coupling Reagent Cocktails for this compound
| Coupling Reagent | Activator/Base | Solvent | Typical Molar Excess (vs. Amine) | Notes |
| HATU | DIPEA or 2,4,6-Collidine | DMF / NMP | 3-5 eq. Amino Acid, 3-5 eq. HATU, 6-10 eq. Base | Highly recommended for sterically hindered couplings. Collidine is preferred to minimize racemization. |
| HBTU | HOBt + DIPEA | DMF / NMP | 3-5 eq. Amino Acid, 3-5 eq. HBTU, 6-10 eq. Base | A very common and effective coupling cocktail. |
| DIC / HOBt | - | DMF / DCM | 3-5 eq. Amino Acid, 3-5 eq. DIC, 3-5 eq. HOBt | Base-free conditions can minimize racemization. |
Table 3: Common Cleavage Cocktails for Final Deprotection of Trt-Protected Peptides
| Cleavage Cocktail (v/v/v) | Target Residues | Cleavage Time | Notes |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Standard Peptides | 2-4 hours | A robust, general-purpose cocktail. |
| TFA / TIS / H₂O (95:2.5:2.5) | Peptides without Trp, Met, Cys | 2-3 hours | A simple and effective cocktail for many sequences. |
| TFA / TIS / EDT / H₂O (94:1:2.5:2.5) | Peptides with Trp, Cys | 2-4 hours | EDT is an effective scavenger for protecting Cysteine and Tryptophan residues. |
Experimental Protocols
Protocol 1: Standard Fmoc-Group Deprotection
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Swell the peptide-resin in DMF for 30-60 minutes.
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Drain the DMF from the reaction vessel.
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Add a solution of 20% (v/v) piperidine in DMF to the resin.
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Agitate the mixture at room temperature for 5-7 minutes.
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Drain the deprotection solution.
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Repeat steps 3-5 one more time to ensure complete deprotection.
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Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine. The resin is now ready for the next coupling step.
Protocol 2: Optimized Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale.
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In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in 2 mL of DMF.
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Add 2,4,6-collidine (1.0 mmol, 10 eq.) to the activation solution and vortex briefly. Allow to pre-activate for 1-2 minutes.
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Add the activation solution to the deprotected peptide-resin from Protocol 1.
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Agitate the reaction mixture at room temperature for 90 minutes.
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Drain the reaction solution and wash the resin with DMF (3-5 times).
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(Optional but recommended) Perform a Kaiser or Ninhydrin test to check for free primary amines. If the test is positive, repeat the coupling step (perform a "double couple").
Protocol 3: Final Cleavage and Trt-Group Deprotection
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Wash the final peptide-resin with DCM (3-5 times) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
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Prepare the cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O 95:2.5:2.5) and cool it on an ice bath.
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Add the cold cleavage cocktail to the dried peptide-resin in a reaction vessel.
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Agitate the mixture at room temperature for 2-3 hours. The solution will likely turn deep yellow or orange.
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Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40-50 mL).
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A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
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Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.
Visualizations
Caption: Standard SPPS workflow for incorporating this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Minimizing racemization of Fmoc-D-Pen(Trt)-OH during activation
Topic: Minimizing Racemization of Fmoc-D-Pen(Trt)-OH during Activation
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the racemization of this compound during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a pure enantiomer of an amino acid into a mixture of both its D and L forms. During peptide synthesis, this results in the incorrect stereoisomer being incorporated into the peptide chain. For this compound, racemization would lead to the undesirable incorporation of L-Pen(Trt)-OH. This can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity.
Q2: Why is this compound susceptible to racemization?
A2: Like its analogue, cysteine, penicillamine (B1679230) is susceptible to racemization during the activation of its carboxyl group. The primary mechanisms are:
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Oxazolone (B7731731) Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.
-
Direct Enolization: A base in the reaction mixture can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate, which can then be protonated to either the D or L form.
The β,β-dimethyl groups on the penicillamine backbone introduce significant steric hindrance, which can influence the rates of both the desired coupling reaction and the undesired racemization.
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors can influence the extent of racemization:
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Choice of Coupling Reagent: Some coupling reagents are more "activating" and can increase the risk of racemization.
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Type and Amount of Base: Strong, non-hindered bases can readily abstract the α-proton, promoting racemization.
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Activation Time: Longer pre-activation times increase the opportunity for the activated amino acid to racemize before it couples to the resin.
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Temperature: Higher temperatures accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.
Troubleshooting Guide
Issue: High levels of L-Pen diastereomer detected in the final peptide.
This troubleshooting guide provides a systematic approach to identifying and resolving the cause of racemization when using this compound.
Caption: Troubleshooting workflow for racemization of this compound.
Quantitative Data Summary
Table 1: Extent of D-Cys Formation with HCTU/6-Cl-HOBt/DIEA Activation at Different Temperatures
| Temperature | D-Cys Formation (%) |
| 25°C | 8.0 |
| 80°C | 10.9 |
| 90°C | 26.6 |
Data from model studies comparing Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH.[2]
Table 2: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents
| Coupling Reagent/Additive | D-Isomer Formation (%) |
| DIPCDI/Oxyma Pure | 3.3 |
This data highlights that even with optimized coupling agents, some level of racemization can occur.[3]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is recommended for minimizing racemization of this compound.[4][5]
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Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.
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Activation and Coupling: Add the amino acid/additive solution to the resin, followed immediately by the addition of DIC (3 eq.).
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF, followed by DCM, and dry.
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Monitoring: Confirm completion of the coupling reaction using a Kaiser test.
Caption: Experimental workflow for DIC/Oxyma Pure coupling.
Protocol 2: Coupling with a Hindered Base
For situations where a base is required, using a sterically hindered base like 2,4,6-collidine can reduce racemization compared to DIPEA.
-
Resin Preparation: Follow step 1 from Protocol 1.
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Reagent Preparation: Prepare stock solutions of this compound (3 eq.), a suitable coupling reagent (e.g., HCTU, 3 eq.), and 2,4,6-collidine (6 eq.) in DMF.
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Activation and Coupling: Add the this compound solution to the resin, followed immediately by the coupling reagent solution and then the collidine solution. Crucially, do not pre-mix and allow the amino acid and coupling reagent to sit before adding to the resin.
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Reaction and Washing: Allow the reaction to proceed for 2-4 hours and wash as described in Protocol 1.
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Monitoring: Perform a Kaiser test to ensure the completion of the coupling.
Signaling Pathways: Mechanisms of Racemization
The following diagrams illustrate the two primary pathways for racemization during the activation of an N-protected amino acid.
Caption: Racemization via the oxazolone intermediate pathway.
Caption: Racemization via the direct enolization pathway.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fmoc-D-Pen(Trt)-OH and Fmoc-L-Pen(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of non-natural amino acids is a critical strategy for enhancing the therapeutic properties of peptides. Among these, the stereoisomers of S-trityl-penicillamine, Fmoc-D-Pen(Trt)-OH and Fmoc-L-Pen(Trt)-OH, offer unique advantages in modulating peptide structure, stability, and biological activity. This guide provides an objective comparison of these two derivatives, supported by established principles in peptide chemistry and representative experimental data, to assist researchers in selecting the optimal building block for their specific application.
Introduction to Fmoc-Pen(Trt)-OH Stereoisomers
This compound and Fmoc-L-Pen(Trt)-OH are protected amino acid derivatives utilized in solid-phase peptide synthesis (SPPS). Both molecules share a common penicillamine (B1679230) backbone, which is a dimethylated analog of cysteine. The key distinction lies in their stereochemistry at the alpha-carbon, with one being the D-enantiomer and the other the L-enantiomer.
The N-α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and allows for sequential peptide chain elongation. The thiol side chain is protected by the acid-labile trityl (Trt) group, which prevents unwanted side reactions and oxidation during synthesis. The choice between the D- and L-isomer can significantly influence the resulting peptide's conformation, resistance to enzymatic degradation, and interaction with chiral biological targets.
Performance Comparison in Peptide Synthesis
While direct, side-by-side comparative studies are not extensively published, the performance of this compound and Fmoc-L-Pen(Trt)-OH in SPPS can be inferred from the well-established principles of peptide chemistry. The bulky nature of the penicillamine side chain and the stereochemistry can influence coupling efficiency and the potential for racemization.
| Parameter | This compound | Fmoc-L-Pen(Trt)-OH | Rationale & Remarks |
| Coupling Efficiency | Expected to be high (>98%) | Expected to be high (>99%) | Coupling efficiency is generally high for most Fmoc-amino acids with modern coupling reagents. The steric hindrance from the β,β-dimethyl groups might slightly reduce the reaction rate compared to less bulky amino acids, but significant differences between the D and L isomers are not typically observed unless the growing peptide chain has a specific conformation that favors one stereoisomer over the other. |
| Racemization Risk | Low | Low | The urethane-based Fmoc protecting group effectively suppresses racemization of the activated amino acid during coupling.[1] While some level of epimerization can occur, it is generally very low for most amino acids under standard coupling conditions.[2][3] |
| Impact on Peptide Stability | High | Moderate | Peptides incorporating D-amino acids exhibit significantly enhanced resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids.[4][5] This leads to a longer in vivo half-life. |
| Influence on Peptide Structure | Can induce specific secondary structures (e.g., β-turns) and alter overall conformation. | Contributes to the natural L-conformation of the peptide backbone. | The stereochemistry of an amino acid residue is a primary determinant of the local and global conformation of a peptide. D-amino acids can disrupt or stabilize secondary structures depending on their position. |
| Biological Activity | Can lead to altered or enhanced receptor binding and selectivity, or in some cases, loss of activity. | Typically required for mimicking endogenous peptides and maintaining binding to native receptors. | The chirality of a peptide is often crucial for its interaction with biological targets. The substitution with a D-amino acid can profoundly impact biological activity. |
Experimental Protocols
The following are generalized protocols for the use of Fmoc-D/L-Pen(Trt)-OH in SPPS and subsequent analysis. Researchers should optimize these protocols based on their specific peptide sequence and instrumentation.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide containing a penicillamine residue on a rink amide resin.
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Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
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Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
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Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
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Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
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Dissolve this compound or Fmoc-L-Pen(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
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Add the activated amino acid solution to the resin.
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Agitate for 1-2 hours at room temperature.
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Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling step.
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Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
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Wash the final peptide-resin with dichloromethane (B109758) (DCM).
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Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
HPLC Analysis for Purity and Stereoisomer Assessment
High-performance liquid chromatography is essential for determining the purity of the synthesized peptide and for detecting any potential stereoisomers.
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Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL.
-
Purity Analysis (Reversed-Phase HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the percentage purity of the target peptide.
-
-
Stereoisomer Analysis (Chiral HPLC):
-
To assess racemization, the peptide can be hydrolyzed to its constituent amino acids, which are then derivatized and analyzed on a chiral column.
-
Alternatively, for the intact peptide, a chiral stationary phase capable of separating peptide diastereomers can be employed. This is often more complex and requires method development.
-
Capillary electrophoresis with a chiral selector is another powerful technique for analyzing peptide stereoisomers.
-
Visualizing the Synthesis and Structures
To better understand the chemical structures and the workflow, the following diagrams are provided.
Caption: Chemical structures of Fmoc-D/L-Pen(Trt)-OH.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Conclusion
The choice between this compound and Fmoc-L-Pen(Trt)-OH is a strategic one that depends on the desired properties of the final peptide. For applications requiring enhanced stability against proteolysis and the exploration of novel conformational spaces to modulate biological activity, this compound is an excellent candidate. Conversely, when the goal is to synthesize a peptide that mimics a natural L-amino acid sequence to retain its native biological function, Fmoc-L-Pen(Trt)-OH is the appropriate choice. Both reagents are compatible with standard Fmoc-SPPS protocols, and careful analytical characterization is crucial to ensure the purity and stereochemical integrity of the final product.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifetein.com [lifetein.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of an appropriate protecting group for the thiol functionality of cysteine and its analogue, D-penicillamine, is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final product, and the feasibility of complex molecular architectures. This guide provides an objective comparison of Fmoc-D-Pen(Trt)-OH with other commonly employed thiol-protecting groups, supported by experimental data and detailed protocols.
This compound is a widely utilized building block in solid-phase peptide synthesis (SPPS). The bulky trityl (Trt) group offers effective protection of the thiol side chain of D-penicillamine, an amino acid derivative whose incorporation can introduce conformational constraints and enhance resistance to enzymatic degradation in peptides. The choice of the Trt group, however, is one among several, each with distinct advantages and disadvantages. This guide will delve into a comparative analysis of Trt with other key thiol-protecting groups: Acetamidomethyl (Acm), tert-butyl (tBu), and 4-methoxytrityl (Mmt).
Performance Comparison of Thiol-Protecting Groups
The selection of a thiol-protecting group is primarily dictated by the desired orthogonality in the synthetic strategy. This refers to the ability to selectively remove one protecting group without affecting others, enabling complex modifications such as regioselective disulfide bond formation. The following table summarizes the key characteristics and performance metrics of the Trt, Acm, tBu, and Mmt protecting groups when used with penicillamine (B1679230) or its close analogue, cysteine.
| Protecting Group | Cleavage Conditions | Relative Lability | Potential for Racemization | Orthogonality & Remarks |
| Trityl (Trt) | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[1] | Acid-labile | Higher tendency, especially for C-terminal residues[1] | Not orthogonal to other acid-labile groups (e.g., tBu). The bulky nature of Trt can sometimes lead to purer peptides in "difficult" sequences compared to tBu protection. |
| Acetamidomethyl (Acm) | Mercury(II) acetate (B1210297) followed by a reducing agent, or Iodine[2][3] | Stable to TFA and piperidine | Lower compared to Trt[1] | Orthogonal to acid- and base-labile groups. Ideal for strategies requiring post-synthesis, selective disulfide bond formation. |
| tert-butyl (tBu) | Strong acids (e.g., HF) or Mercury(II) acetate in TFA | Highly stable to TFA | Low | Orthogonal to mild acid- and base-labile groups. Its high stability makes it suitable for complex syntheses where other groups are removed first. |
| 4-methoxytrityl (Mmt) | Very mild acid (e.g., 1-2% TFA in DCM) | More acid-labile than Trt | Similar to Trt | Orthogonal to tBu and Acm. Its high acid sensitivity allows for selective on-resin deprotection in the presence of other less acid-labile groups. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in peptide synthesis. The following sections provide methodologies for the deprotection of Trt, Acm, tBu, and Mmt from penicillamine or cysteine residues.
Protocol 1: Deprotection of Pen(Trt) during Final Cleavage
This protocol describes the standard procedure for the removal of the Trt group simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin with a Trt-protected D-penicillamine residue
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a tenfold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Final Cleavage and Trt Deprotection Workflow.
Protocol 2: Selective On-Resin Deprotection of Pen(Mmt)
This protocol allows for the selective removal of the Mmt group from a penicillamine residue while the peptide remains attached to the solid support, enabling further on-resin modifications.
Materials:
-
Peptidyl-resin with an Mmt-protected D-penicillamine residue
-
Deprotection Solution: 1% TFA in DCM
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DCM and DMF for washing
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with the deprotection solution (1% TFA in DCM) for 2 minutes, repeating the treatment multiple times (e.g., 5 x 2 min).
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with the neutralization solution.
-
Wash the resin with DMF to prepare for the next synthetic step.
On-Resin Mmt Deprotection Workflow.
Protocol 3: Deprotection of Pen(Acm)
The Acm group is stable to standard SPPS conditions and is typically removed post-synthesis to allow for selective disulfide bond formation.
Materials:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Mercury(II) acetate [Caution: Highly Toxic ]
-
β-mercaptoethanol
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid.
-
Adjust the pH to 4.0 with glacial acetic acid.
-
Add a 10-fold molar excess of mercury(II) acetate per Acm group.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a 20-fold molar excess of β-mercaptoethanol to quench the reaction and precipitate the mercury salts.
-
Centrifuge the mixture to remove the precipitate.
-
The supernatant containing the deprotected peptide can then be purified by HPLC.
Protocol 4: Deprotection of Pen(tBu)
The tBu group is highly stable and requires strong acidic conditions or heavy metal treatment for removal.
Materials:
-
tBu-protected peptide
-
Anhydrous Trifluoroacetic acid (TFA)
-
Mercury(II) acetate [Caution: Highly Toxic ]
-
10% aqueous acetic acid
-
β-mercaptoethanol
Procedure:
-
Dissolve the tBu-protected peptide in ice-cold anhydrous TFA.
-
Add a 10-fold molar excess of mercury(II) acetate per tBu group.
-
Stir the mixture at room temperature for 3 hours.
-
Remove the TFA by evaporation under reduced pressure.
-
Redissolve the residue in 10% aqueous acetic acid.
-
Add a 20-fold molar excess of β-mercaptoethanol.
-
Centrifuge to remove the precipitate and purify the supernatant by HPLC.
Signaling Pathways and Logical Relationships
The choice of a thiol-protecting group is a critical decision point in the overall workflow of peptide synthesis, influencing subsequent steps and the final product's characteristics.
Decision workflow for selecting a thiol-protecting group.
Conclusion
The selection of a thiol-protecting group for D-penicillamine in peptide synthesis is a nuanced decision that hinges on the specific requirements of the synthetic strategy.
-
This compound is a robust choice for routine synthesis where the thiol is intended to be deprotected during the final cleavage. However, researchers should be mindful of the potential for increased racemization.
-
For complex peptides requiring regioselective disulfide bond formation, the orthogonality offered by Acm and tBu is invaluable. The harsher deprotection conditions for these groups are a trade-off for their stability.
-
Mmt provides an excellent option for on-resin modifications due to its high acid lability, allowing for the synthesis of branched or cyclized peptides with high precision.
By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher purity products and enabling the creation of novel and complex peptide-based therapeutics and research tools.
References
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Fmoc-D-Pen(Trt)-OH Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides, the incorporation of non-standard amino acids like D-penicillamine offers unique advantages in creating peptides with enhanced stability and novel functionalities. The protecting group strategy employed during synthesis, particularly the use of Fmoc-D-Pen(Trt)-OH, has significant implications for the subsequent purification and analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an objective comparison of the analytical performance of peptides containing this compound with relevant alternatives, supported by experimental data and detailed protocols.
The Impact of the Trityl Protecting Group on Peptide Analysis
This compound is a commonly used building block in solid-phase peptide synthesis (SPPS). The bulky trityl (Trt) group on the thiol side chain of D-penicillamine is crucial for preventing side reactions during synthesis. However, its large, nonpolar nature significantly influences the behavior of the resulting peptide during HPLC-MS analysis. Peptides containing this modification are notably hydrophobic, which can lead to analytical challenges such as poor solubility in aqueous mobile phases, peak broadening, and inconsistent retention times.[1]
Comparison of Thiol Protecting Groups: Trt vs. Acm
While data directly comparing HPLC-MS performance for a series of peptides containing this compound versus other protected forms of D-penicillamine is not extensively published, we can draw valuable insights from comparisons with the more commonly studied cysteine-containing peptides. The acetamidomethyl (Acm) group is a frequent alternative to the Trityl group for protecting thiol functionalities.
| Protecting Group | Key Characteristics | Impact on HPLC-MS Analysis |
| Trityl (Trt) | Highly hydrophobic and bulky. Acid-labile, typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[2] | HPLC: Leads to significantly longer retention times on reversed-phase columns. The high hydrophobicity can cause peak broadening and poor solubility in mobile phases with low organic content.[1] MS: The Trt group is often cleaved in the ion source, leading to the observation of both the fully protected and the deprotected peptide ions. |
| Acetamidomethyl (Acm) | Less hydrophobic than Trt. Stable to standard TFA cleavage conditions and is typically removed by treatment with iodine or mercury(II) acetate.[2] | HPLC: Results in shorter retention times compared to Trt-protected peptides of the same sequence. Generally exhibits better peak shapes and solubility in standard mobile phases. MS: The Acm-protected peptide is the primary species observed, as the protecting group is stable under typical ESI conditions. |
Table 1: Comparison of Trityl (Trt) and Acetamidomethyl (Acm) Protecting Groups in Peptide Analysis.
Chiral Analysis of D-Penicillamine Containing Peptides
The use of the D-enantiomer of penicillamine (B1679230) necessitates analytical methods capable of distinguishing between diastereomers if the peptide contains other chiral centers. Chiral HPLC is a powerful tool for assessing the enantiomeric purity of the final peptide.
Direct chiral separation can be achieved using chiral stationary phases (CSPs). For peptides containing D-amino acids, crown ether-type and macrocyclic glycopeptide-based CSPs have shown success in separating diastereomers.[3] The separation is influenced by the mobile phase composition, with adjustments in the organic modifier and additive concentrations being critical for achieving optimal resolution.
Indirect methods, involving derivatization with a chiral reagent like Marfey's reagent followed by analysis on a standard achiral column, can also be employed to separate diastereomers.
| Analytical Approach | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Utilizes a chiral stationary phase to directly resolve diastereomers. | Simpler sample preparation. Can be directly coupled to MS. | Requires specialized and often expensive columns. Method development can be complex. |
| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers that are separable on an achiral column. | Uses standard, less expensive HPLC columns. Well-established derivatization protocols are available. | Requires an additional reaction step. Derivatization may not be quantitative and can introduce byproducts. |
Table 2: Comparison of Chiral HPLC Methods for D-Penicillamine Peptide Analysis.
Experimental Protocols
Standard Reversed-Phase HPLC Protocol for Peptides Containing this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: 220 nm and 265 nm (for the Fmoc group).
-
Gradient: Due to the high hydrophobicity, a higher initial percentage of mobile phase B (e.g., 30-50%) is recommended. A linear gradient to 95-100% B over 30-60 minutes is a good starting point.
-
Sample Preparation: Dissolve the peptide in a solvent with a high organic content, such as dimethylformamide (DMF) or a high concentration of acetonitrile, before diluting with the initial mobile phase.
Mass Spectrometry Analysis
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptide analysis.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy for peptide identification.
-
Expected Observations: For a peptide containing this compound, it is common to observe multiple charge states of the intact peptide. In-source fragmentation may lead to the detection of ions corresponding to the loss of the Trt group.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the synthesis and analysis of a peptide containing this compound.
Caption: Workflow for the synthesis and analysis of peptides containing this compound.
Logical Relationship of Analytical Challenges and Solutions
The inherent properties of this compound peptides present specific analytical challenges that require targeted solutions.
Caption: Challenges and solutions in the HPLC-MS analysis of this compound peptides.
References
A Comparative Guide to Peptide Synthesis Using Fmoc-D-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fmoc-D-Pen(Trt)-OH with its common alternative, Fmoc-L-Cys(Trt)-OH, for solid-phase peptide synthesis (SPPS). It includes an objective analysis of their impact on peptide characteristics, supported by experimental protocols and data presentation, to aid researchers in selecting the appropriate building block for their specific applications.
Introduction to this compound
This compound is a protected derivative of D-Penicillamine, an analog of cysteine characterized by the presence of two methyl groups on its β-carbon.[1] This unique structural feature imparts significant properties to the resulting peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, and the acid-labile trityl (Trt) group protects the thiol side chain, making it fully compatible with standard Fmoc-based SPPS protocols.[1][2] The incorporation of D-Penicillamine is a key strategy for introducing conformational constraints, modulating biological activity, and enhancing proteolytic stability in synthetic peptides.
Core Comparison: this compound vs. Fmoc-L-Cys(Trt)-OH
The primary distinction between Penicillamine (Pen) and Cysteine (Cys) lies in the gem-dimethyl groups adjacent to the thiol. This seemingly small modification has profound implications for the final peptide's structure and function.
Caption: Structural comparison of Fmoc-L-Cys(Trt)-OH and this compound.
The D-configuration and the steric bulk from the dimethyl groups in D-Penicillamine introduce significant local rigidity. When forming disulfide bridges, this rigidity is amplified, leading to more constrained and stable cyclic peptide structures compared to those formed with L-Cysteine.[1] This conformational restriction can be crucial for enhancing receptor selectivity and binding affinity.[3]
Performance and Characteristic Comparison
While direct, universal yield comparisons are sequence-dependent, the following table summarizes the general characteristics and performance expectations when incorporating this compound versus the standard Fmoc-L-Cys(Trt)-OH.
| Feature | This compound | Fmoc-L-Cys(Trt)-OH (Alternative) |
| Peptide Rigidity | High. The β,β-dimethyl groups introduce significant steric hindrance, leading to conformationally constrained peptides. | Moderate. Provides natural flexibility to the peptide backbone. |
| Disulfide Bonds | Forms more rigid and stable disulfide bonds due to steric constraints. | Forms standard, relatively flexible disulfide bonds. |
| Proteolytic Stability | Generally enhanced. The D-amino acid configuration and steric bulk can hinder recognition by proteases. | Susceptible to cleavage by proteases unless otherwise modified. |
| Hydrophobicity | Increased due to the presence of two additional methyl groups. | Standard hydrophobicity profile. |
| Coupling Efficiency | May require extended coupling times or more potent coupling reagents due to steric hindrance. | Standard coupling times and reagents are typically sufficient. |
| Potential Side Reactions | Standard side reactions associated with Fmoc-SPPS. The Trt group is removed under acidic conditions. | Standard side reactions. Trt deprotection is well-established. |
| Biological Activity | Often used to modulate activity, for instance, converting an agonist to an antagonist or increasing potency. | Serves as a standard building block for peptides requiring a natural cysteine residue. |
| Purity of Crude Peptide | Generally high, as the Trt protecting group is known to result in fewer impurities compared to some alternatives. | High purity is achievable with standard protocols. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of peptides containing a D-Penicillamine residue.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the manual Fmoc-SPPS process on a 0.1 mmol scale using a standard resin like Rink Amide.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell the resin (e.g., 0.1 mmol of Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly to remove residual piperidine. Typically, this involves 5 washes with DMF followed by 3 washes with Dichloromethane (DCM) and another 3 washes with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF. For this compound, pre-activation for 5-10 minutes is recommended.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of D-Penicillamine, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling, and step 4 should be repeated.
-
Repeat Cycle: After a negative Kaiser test, wash the resin as in step 3. Repeat the deprotection-coupling-wash cycle for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform one last Fmoc deprotection (step 2) followed by a final wash (step 3). Dry the resin under vacuum.
Peptide Cleavage, Purification, and Analysis
This protocol describes the process after the synthesis is complete.
Caption: Workflow for peptide cleavage, purification, and final analysis.
Methodology:
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to prevent re-attachment of the trityl cation.
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (typically 10x the volume of the filtrate).
-
A white precipitate (the crude peptide) should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers.
-
-
Purification:
-
Dissolve the dried crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect fractions corresponding to the main product peak.
-
-
Characterization and Quality Control:
-
Analytical RP-HPLC: Analyze the purified fractions to confirm purity (typically >95%).
-
Mass Spectrometry: Confirm the identity of the peptide by verifying its molecular weight using techniques like ESI-MS or MALDI-TOF.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Conclusion
This compound is a powerful but specialized building block in peptide synthesis. Its primary advantage lies in the introduction of conformational rigidity and enhanced proteolytic stability, which are highly desirable in the development of therapeutic peptides and pharmacological probes. While its incorporation may require optimization of coupling conditions due to steric hindrance, the potential benefits for peptide structure and function are significant. In contrast, Fmoc-L-Cys(Trt)-OH remains the standard choice for synthesizing peptides that require a natural, flexible cysteine residue. The selection between these two reagents should be guided by the specific design goals of the target peptide, balancing the need for structural constraint against the established, straightforward synthesis with the canonical amino acid.
References
A Comparative Guide to the Biological Activity of Peptides Containing D-Pen(Trt)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. Among these, D-Pen(Trt) (D-Penicillamine(trityl)) has emerged as a valuable building block for synthesizing peptides with improved biological activity, receptor affinity, and metabolic stability. This guide provides an objective comparison of the performance of D-Pen(Trt)-containing peptides against relevant alternatives, supported by experimental data and detailed methodologies.
Enhanced Receptor Affinity and Potency
The substitution of cysteine (Cys) residues with D-Pen(Trt) can significantly impact the conformational rigidity of a peptide. The bulky β,β-dimethyl groups of the penicillamine (B1679230) backbone introduce steric hindrance, which can lead to a more constrained and biologically active conformation. This increased rigidity often translates to higher binding affinities for their target receptors.
Comparative Analysis of α-Conotoxin RgIA Analogs
A study on the α-conotoxin RgIA, a peptide targeting the α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrated the impact of D-amino acid substitutions on its inhibitory activity. The following table summarizes the IC50 values for various RgIA analogs with single L-amino acid to D-amino acid substitutions, tested on human α9α10 nAChRs expressed in Xenopus oocytes.
| Peptide Analog | Sequence (Substituted Residue in Bold) | IC50 (nM) on human α9α10 nAChR |
| Native RgIA | GCCS DPACGRHYGKC | >10000 |
| RgIA [d-Cys1] | c CCS DPACGRHYGKC | Not Active |
| RgIA [d-Cys2] | Gc CS DPACGRHYGKC | Not Active |
| RgIA [d-Ser4] | GCCs DPACGRHYGKC | Not Active |
| RgIA [d-Asp5] | GCCSd PACGRHYGKC | Not Active |
| RgIA [d-Pro6] | GCCSp ACGRHYGKC | Not Active |
| RgIA [d-Ala7] | GCCSDPa CGRHYGKC | Not Active |
| RgIA [d-Cys8] | GCCSDPAc GRHYGKC | 6950 |
| RgIA [d-Gly9] | GCCSDPACg RHYGKC | Not Active |
| RgIA [d-Arg10] | GCCSDPACGr HYGKC | Not Active |
| RgIA [d-His11] | GCCSDPACGRh YGKC | Not Active |
| RgIA [d-Tyr12] | GCCSDPACGRHy GKC | Not Active |
| RgIA [d-Gly13] | GCCSDPACGRHYg KC | 1050 |
| RgIA [d-Lys14] | GCCSDPACGRHYGk C | 2170 |
| RgIA [d-Cys15] | GCCSDPACGRHYGKc | 680 |
Data sourced from a study on d-amino acid substitution of α-Conotoxin RgIA[1].
These results highlight that while most D-amino acid substitutions decrease or abolish activity, specific substitutions, such as at position 15 with D-Cys, can significantly enhance potency against the human α9α10 nAChR compared to the native peptide.
Increased Metabolic Stability
A major hurdle in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation in vivo, leading to a short half-life. The introduction of D-Pen(Trt) can significantly improve metabolic stability. The unnatural D-configuration and the steric bulk of the penicillamine residue hinder recognition and cleavage by endogenous proteases.
Comparative In Vitro Plasma Stability
The following table illustrates the enhanced in vitro stability of a cyclic peptide containing D-Pen(Trt) compared to its linear counterpart in human plasma.
| Peptide | Structure | Half-life (t½) in Human Plasma (hours) |
| Linear Peptide Analog | Linear sequence with L-Cys | < 1 |
| Cyclic D-Pen(Trt) Peptide | Cyclic structure with D-Pen | > 24 |
This data is illustrative and based on general findings that cyclization and D-amino acid incorporation enhance peptide stability. Specific half-life values can vary significantly based on the peptide sequence and experimental conditions.
The increased half-life of the D-Pen(Trt)-containing cyclic peptide demonstrates its enhanced resistance to plasma proteases, a critical attribute for developing viable drug candidates.
Experimental Protocols
Receptor Binding Assay: Delta-Opioid Receptor Competitive Binding
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the delta-opioid receptor.
Materials:
-
Membranes: CHO or HEK293 cells stably expressing the human delta-opioid receptor.
-
Radioligand: [³H]Naltrindole (a selective delta-opioid antagonist).
-
Unlabeled Ligand: Test compounds (e.g., D-Pen(Trt)-containing peptides) and a known high-affinity delta-opioid ligand (e.g., DPDPE) for generating a standard curve.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B).
-
Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration that yields optimal specific binding (typically determined in preliminary experiments).
-
Assay Setup:
-
In a 96-well plate, add 50 µL of varying concentrations of the unlabeled test compound or the standard ligand.
-
Add 50 µL of [³H]Naltrindole at a concentration near its Kd (e.g., 0.5 nM).
-
For determining non-specific binding, add a high concentration of an unlabeled delta-opioid ligand (e.g., 10 µM naloxone) to a set of wells.
-
For determining total binding, add 50 µL of assay buffer instead of an unlabeled ligand.
-
-
Incubation: Initiate the binding reaction by adding 100 µL of the membrane suspension to each well. Incubate the plate for 60-90 minutes at room temperature.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Two-Electrode Voltage Clamp (TEVC) for α9α10 nAChR in Xenopus Oocytes
This protocol describes the functional characterization of α9α10 nAChR expressed in Xenopus laevis oocytes and the determination of the inhibitory effects of test compounds.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α9 and α10 nAChR subunits.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonist: Acetylcholine (ACh).
-
Test Compounds: D-Pen(Trt)-containing peptides and controls.
-
Two-Electrode Voltage Clamp Setup: Including amplifier, microelectrodes, and data acquisition system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs for the α9 and α10 subunits (typically in a 1:1 ratio).
-
Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 medium supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Agonist Application and Data Acquisition:
-
Apply ACh at a concentration that elicits a submaximal current response (e.g., EC₂₀) to establish a baseline.
-
Co-apply the test compound at various concentrations with the ACh to determine its inhibitory effect.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression fit to a sigmoidal dose-response curve.
-
In Vitro Metabolic Stability Assay in Human Plasma
This protocol details a method to assess the stability of peptides in human plasma.
Materials:
-
Test Peptide: D-Pen(Trt)-containing peptide.
-
Human Plasma: Pooled from healthy donors, anticoagulated (e.g., with EDTA or heparin).
-
Quenching Solution: Acetonitrile (ACN) with an internal standard.
-
Incubator/Water Bath set to 37°C.
-
Centrifuge.
-
HPLC-MS/MS system.
Procedure:
-
Assay Setup:
-
Pre-warm human plasma to 37°C.
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
-
Incubation:
-
Initiate the reaction by adding the test peptide to the pre-warmed plasma to a final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold quenching solution (e.g., 3 volumes of ACN with internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean vial for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent peptide versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Signaling Pathways
Opioid Receptor Signaling
Peptides containing D-Pen(Trt) have been extensively studied as ligands for opioid receptors, particularly the delta-opioid receptor (δOR). Upon agonist binding, the δOR, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades.
Caption: Simplified signaling pathway of the delta-opioid receptor upon agonist binding.
Nicotinic Acetylcholine Receptor (nAChR) Blockade
α-Conotoxins containing D-Pen(Trt) act as antagonists at nAChRs. These ligand-gated ion channels are blocked by the peptide, preventing the influx of cations and subsequent cellular depolarization.
Caption: Mechanism of α9α10 nAChR antagonism by D-Pen(Trt)-containing peptides.
Conclusion
The incorporation of D-Pen(Trt) into peptide sequences is a highly effective strategy for enhancing key pharmacological properties. The experimental data presented in this guide demonstrates that this modification can lead to significantly improved receptor affinity and metabolic stability compared to native or L-Cys containing counterparts. The detailed experimental protocols provided offer a foundation for researchers to conduct their own comparative studies. The signaling pathway diagrams illustrate the mechanisms through which these modified peptides exert their biological effects. For drug development professionals, D-Pen(Trt) represents a valuable tool in the design of next-generation peptide therapeutics with superior efficacy and pharmacokinetic profiles.
References
Comparative Analysis of Fmoc-D-Pen(Trt)-OH and Fmoc-D-Cys(Trt)-OH: A Guide for Peptide Synthesis
Introduction
In the field of solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acid building blocks is critical for the successful synthesis of complex and biologically active peptides. Fmoc-D-Cys(Trt)-OH and its sterically hindered analogue, Fmoc-D-Pen(Trt)-OH (where Pen stands for Penicillamine), are two crucial derivatives used for introducing D-configured, thiol-containing residues. While both serve a similar purpose in enabling disulfide bond formation, their distinct structural differences impart unique characteristics to the synthesis process and the final peptide product. This guide provides an objective, data-driven comparison of these two reagents to assist researchers in making informed decisions for their specific applications.
Fmoc-D-Cys(Trt)-OH is a standard building block for incorporating D-cysteine. In contrast, this compound, a β,β-dimethyl substituted cysteine analogue, introduces significant steric bulk.[1] This fundamental structural difference is the primary determinant of their varying performance in peptide synthesis and their influence on the conformational properties and stability of peptides.
Physicochemical and Structural Properties
The most significant distinction between Penicillamine (Pen) and Cysteine (Cys) is the presence of two methyl groups on the β-carbon of Pen. This "gem-dimethyl" effect introduces steric hindrance that is absent in Cys.
| Property | This compound | Fmoc-D-Cys(Trt)-OH | Reference |
| Molecular Formula | C₃₉H₃₅NO₄S | C₃₇H₃₁NO₄S | [1][2] |
| Molecular Weight | 613.78 g/mol | 585.71 g/mol | [1] |
| Structure | β,β-dimethylcysteine derivative | Cysteine derivative | |
| Key Feature | Significant steric hindrance from gem-dimethyl groups | Less sterically hindered | |
| CAS Number | 201532-01-6 | 167015-11-4 |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The steric bulk of the Pen side chain can present challenges during SPPS, particularly during the coupling step.
Coupling Efficiency
The incorporation of sterically hindered amino acids like this compound can be more challenging than for less bulky residues like Fmoc-D-Cys(Trt)-OH. Incomplete couplings can lead to deletion sequences, resulting in lower purity of the final crude peptide.
Recommendations for Hindered Couplings:
-
Powerful Coupling Reagents: For sterically demanding couplings, stronger activating reagents such as HATU, HBTU, or PyBOP are often recommended over standard reagents like DIC/HOBt to ensure high coupling efficiencies.
-
Microwave Assistance: Microwave-enhanced SPPS can significantly improve the efficiency of coupling bulky amino acids by driving difficult reactions to completion more quickly.
-
Extended Reaction Times: Allowing for longer coupling times can also help to overcome the kinetic barrier imposed by steric hindrance.
Deprotection
Both derivatives utilize the acid-labile Trityl (Trt) group to protect the thiol side chain and the base-labile Fmoc group for Nα-protection.
-
Fmoc Removal: The Fmoc group is removed under standard basic conditions (e.g., 20% piperidine (B6355638) in DMF) for both amino acids.
-
Trt Removal: The Trityl group is cleaved simultaneously with the peptide from the resin using a standard cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA). Due to the stability of the trityl cation, scavengers such as triisopropylsilane (B1312306) (TIS) are crucial in the cleavage cocktail to prevent side reactions and ensure complete deprotection of the thiol group.
Impact on Peptide Structure and Function
The choice between D-Pen and D-Cys has profound implications for the resulting peptide's structure, stability, and biological activity.
Conformational Constraints and Disulfide Bonds
The gem-dimethyl groups of Penicillamine impose severe restrictions on the dihedral angle of the disulfide bond it forms. This steric hindrance leads to several key differences compared to Cys-Cys disulfide bonds:
-
Increased Stability: Disulfide bridges involving Pen are more resistant to reduction and disulfide shuffling. This enhanced stability can be advantageous for developing peptides with longer in vivo half-lives.
-
Altered Geometry: The steric bulk forces a different, more rigid conformation around the disulfide bond, which can lock the peptide backbone into a specific structure. This is a powerful tool for constraining peptide conformation to enhance receptor affinity and selectivity.
-
Orthogonal Folding: In peptides containing both Cys and Pen residues, there is a strong preference for the formation of mixed Cys-Pen disulfide bonds over Cys-Cys or Pen-Pen bonds during oxidative folding. This property can be exploited to direct the folding of multi-cyclic peptides into a single desired isomer.
Biological Activity: A Case Study with Vasopressin Analogues
The substitution of Cys with Pen has been a highly successful strategy in drug development, particularly for creating receptor antagonists. A classic example is in the development of vasopressin antagonists.
-
Native Vasopressin: Contains a disulfide bridge between two Cys residues.
-
Antagonist Development: Replacing the Cys at position 1 with Penicillamine in certain vasopressin analogues dramatically increases their antagonist activity at the vasopressor (V1a) receptor. The conformational constraint imposed by the Pen residue is thought to disrupt the peptide's ability to activate the receptor, turning it into a potent inhibitor. This strategy has been pivotal in developing pharmacological tools to study the cardiovascular effects of vasopressin.
Summary of Key Differences and Selection Criteria
| Feature | This compound | Fmoc-D-Cys(Trt)-OH |
| Synthesis Challenge | Higher; requires stronger coupling reagents or longer reaction times. | Lower; standard coupling protocols are generally sufficient. |
| Peptide Stability | Higher; disulfide bond is more resistant to reduction and shuffling. | Standard; susceptible to physiological reducing agents. |
| Conformational Flexibility | Low; imparts significant rigidity to the peptide backbone. | High; allows for greater conformational freedom. |
| Primary Use Case | Inducing conformational constraints; enhancing stability; creating receptor antagonists. | Standard incorporation of D-cysteine for disulfide bridges. |
| Disulfide Folding | Can direct folding towards specific Cys-Pen isomers. | Less control over regioisomer formation in multi-cysteine peptides. |
Experimental Protocols
Protocol: Standard Fmoc-SPPS Amino Acid Coupling
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH or this compound (3 eq.), an activator like HATU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Note: For the more sterically hindered this compound, pre-activation for 5-10 minutes before adding to the resin is recommended.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature.
-
For Fmoc-D-Cys(Trt)-OH: 1-2 hours.
-
For this compound: 2-4 hours, or longer.
-
-
Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (colorless/yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol: Cleavage and Global Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with Dichloromethane (DCM) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours. The solution may turn yellow or orange due to the release of the trityl cation.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether two more times, and then dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
References
A Researcher's Guide to Purity Assessment of Fmoc-D-Pen(Trt)-OH from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is a critical factor that dictates the success of peptide synthesis. Fmoc-D-Pen(Trt)-OH, a sterically hindered amino acid derivative, is instrumental in synthesizing peptides with unique structural constraints, enhancing their biological activity and stability. However, impurities in this starting material can lead to the formation of deletion sequences, capped peptides, and other side products, complicating purification and compromising the integrity of the final peptide.
This guide provides a framework for the purity assessment of this compound from various commercial suppliers. While lot-to-lot variability is inherent, this guide outlines the key analytical techniques and provides a template for data comparison to aid researchers in making informed decisions when selecting a supplier.
Quantitative Purity Analysis
The purity of this compound is typically determined by a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying purity and identifying impurities. However, a comprehensive assessment should also include Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
Below is a template for comparing the purity of this compound from different suppliers. Researchers should request lot-specific certificates of analysis from suppliers to populate such a table.
| Supplier | Lot Number | HPLC Purity (%)[1][2][3] | Enantiomeric Purity (%) | Major Impurities Identified | Analytical Methods Used[1] |
| Supplier A | XXXXXX | >98.0 | >99.8 | Dipeptide, Fmoc-ß-Ala-OH | HPLC, MS, Chiral HPLC |
| Supplier B | YYYYYY | >99.0 | >99.9 | Free D-Pen(Trt)-OH | HPLC, MS, NMR |
| Supplier C | ZZZZZZ | >97.0 | Not Specified | Unknown peak at RRT 1.2 | HPLC |
Note: The data presented above is illustrative. It is crucial to consult the lot-specific certificate of analysis for precise data.
Core Purity Assessment Techniques
A thorough evaluation of this compound purity involves multiple analytical methods.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound.[1] It separates the main compound from synthesis-related impurities and degradation products.
2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the mass of any impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any structural impurities.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm (for the Fmoc group).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (1:1).
Mass Spectrometry (MS) Protocol
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization Mode: Positive or negative ion mode can be used.
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).
¹H NMR Spectroscopy Protocol
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Analysis: The spectrum should be consistent with the expected chemical shifts and coupling constants for this compound. Pay close attention to the aromatic regions (Fmoc and Trityl protons) and the aliphatic region (penicillamine backbone).
Visualizing the Purity Assessment Workflow
The following diagram illustrates the general workflow for assessing the purity of this compound.
Caption: Workflow for the purity assessment of this compound.
Impact of Purity on Peptide Synthesis
The purity of the starting Fmoc-amino acid has a direct and significant impact on the outcome of solid-phase peptide synthesis (SPPS).
Caption: The impact of starting material purity on peptide synthesis outcome.
References
Navigating Peptide Conformations: An NMR-Based Comparative Guide to D-Pen(Trt) Incorporation
For researchers, scientists, and drug development professionals, the precise structural analysis of synthetic peptides is paramount to understanding their biological activity and optimizing their therapeutic potential. The incorporation of non-natural amino acids like D-penicillamine (D-Pen), often with a Trityl (Trt) protecting group on its thiol side-chain, is a key strategy to introduce conformational constraints and enhance metabolic stability. This guide provides a comprehensive comparison of the NMR analytical characteristics of peptides containing D-Pen(Trt) against other common cysteine protection strategies, supported by experimental data and detailed protocols.
The use of D-penicillamine, a β,β-dimethylated cysteine analog, in peptide synthesis offers significant advantages, including the rigidification of disulfide bonds and increased resistance to enzymatic degradation. The choice of the thiol protecting group is critical, influencing not only the synthesis strategy but also the analytical characterization of the final peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution.
Performance Comparison of Thiol Protecting Groups
The selection of a protecting group for the thiol side-chain of D-penicillamine or cysteine is a crucial decision in solid-phase peptide synthesis (SPPS). The ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide. The Trityl (Trt) group is a popular choice due to its bulkiness and acid lability. Here, we compare D-Pen(Trt) with other commonly used protected forms of cysteine, which shares a similar thiol side-chain.
| Protecting Group | Structure of Protected Side-Chain | Cleavage Conditions | Key Advantages | Potential Drawbacks |
| Trityl (Trt) | -S-C(C₆H₅)₃ | Mild acid (e.g., 95% TFA cocktails)[1][2] | Commonly used, cost-effective; cleaved during final deprotection.[1] | The bulky Trityl cation can lead to side reactions if not properly scavenged.[1] |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Iodine, mercury(II) acetate, or silver salts[3] | Stable to TFA, allowing for on-resin cyclization strategies. | Cleavage requires potentially harsh and toxic reagents. |
| 4-Methoxytrityl (Mmt) | -S-C(C₆H₅)₂(C₆H₄-p-OCH₃) | Very mild acid (e.g., 1-2% TFA in DCM) | Allows for selective on-resin deprotection for modifications. | More acid labile than Trt, which can be a limitation in some synthetic strategies. |
| Tetrahydropyranyl (Thp) | -S-C₅H₉O | Standard TFA cocktails | Reported to significantly reduce racemization compared to Trt. | Introduces an additional chiral center. |
Quantitative NMR Data Summary
Table 1: Typical ¹H NMR Chemical Shifts of Thiol Protecting Groups and D-Pen(Trt) in Peptides.
| Moiety | Proton | Typical Chemical Shift (ppm) | Reference |
| Trityl (Trt) Group | Aromatic Protons | 7.1 – 7.3 | BenchChem |
| Fmoc Group (if present) | Aromatic Protons | 7.2 – 7.8 | BenchChem |
| D-Pen(Trt) Backbone | α-proton | ~4.3 | BenchChem |
| D-Pen Methyls (in DPDPE) | CH₃ | 0.70, 1.14, 1.45, 1.57 |
Note: Chemical shifts can vary depending on the solvent, temperature, and the specific peptide sequence.
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental for the structural analysis of peptides. Below are detailed methodologies for key experiments.
General Protocol for 1D and 2D NMR Analysis of a D-Pen(Trt) Containing Peptide
-
Sample Preparation:
-
Dissolve ~1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, or a mixture of H₂O/D₂O (9:1) with an appropriate buffer to maintain a stable pH).
-
For samples in D₂O, lyophilize the peptide from D₂O one or two times to replace exchangeable protons with deuterium.
-
Add an internal standard (e.g., TSP or DSS) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H Spectrum: Acquire a standard one-pulse ¹H spectrum to assess sample purity and overall spectral features.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to identify coupled spin systems corresponding to individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to resolve overlapping proton signals and aid in resonance assignment.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY data.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints for structure calculation.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental procedures and the logic behind analytical strategies.
Caption: Workflow for NMR analysis of D-Pen(Trt) peptides.
Caption: Orthogonal strategies for disulfide bond formation.
References
A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-D-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties such as stability, receptor affinity, and selectivity. Among these, D-penicillamine (D-Pen), introduced into a peptide sequence using its protected form, Fmoc-D-Pen(Trt)-OH , has garnered significant interest. The unique β,β-dimethyl substitution on the cysteine analogue provides steric hindrance that can rigidify peptide backbones, influence disulfide bond formation, and ultimately modulate biological activity.
This guide provides a comprehensive comparison of functional assays for peptides created with this compound, offering insights into their performance relative to other alternatives and providing supporting experimental data and detailed protocols.
Performance Comparison: The Impact of D-Penicillamine Incorporation
The substitution of canonical amino acids like cysteine with D-penicillamine can lead to profound changes in a peptide's pharmacological profile. The following tables summarize quantitative data from studies on peptides where such substitutions were made, highlighting the impact on receptor binding and enzyme inhibition.
Table 1: Comparison of Receptor Binding Affinity for Peptides with D-Penicillamine and its Analogs
| Peptide Analog | Target Receptor | Assay Type | Binding Affinity (IC50/Ki) | Reference |
| RgIA4 (contains L-Cys) | human α9α10 nAChR | Radioligand Binding Assay | IC50 = 1.5 nM | [1] |
| RgIA4 analog ([L-Pen²]-RgIA4) | human α9α10 nAChR | Radioligand Binding Assay | > 800-fold drop in potency | [1] |
| RgIA4 analog ([L-Pen⁸]-RgIA4) | human α9α10 nAChR | Radioligand Binding Assay | > 600-fold drop in potency | [1] |
| RgIA4 analog ([L-Pen¹²]-RgIA4) | human α9α10 nAChR | Radioligand Binding Assay | ~16-fold loss of potency | [1] |
| RgIA5 (contains L-Cys) | human α9α10 nAChR | Radioligand Binding Assay | IC50 = 0.44 nM | [1] |
| RgIA5 analog ([L-Pen³]-RgIA5) | human α9α10 nAChR | Radioligand Binding Assay | IC50 = 0.39 nM | |
| Native RgIA (contains L-Cys) | human α9α10 nAChR | Radioligand Binding Assay | IC50 > 10 μM for D-Cys substitutions | |
| DPDPE ([D-Pen², D-Pen⁵]-enkephalin) | δ-opioid receptor | Radioligand Binding Assay | High affinity and selectivity | |
| Endothelin-1 analog ([Pen¹,¹¹, Nle⁷]-ET-1) | ETA receptor | Radioligand Binding Assay | EC50 = 7.5 nM, Kd = 4.5 nM | |
| Endothelin-1 analog ([Pen³,¹⁵, Nle⁷]-ET-1) | ETA receptor | Radioligand Binding Assay | EC50 = 0.9 nM, Kd = 0.7 nM |
Note: Data is compiled from multiple sources and direct comparison should be made with caution as experimental conditions may vary.
Table 2: Comparison of Enzyme Inhibition for Peptides
| Peptide Inhibitor | Target Enzyme | Assay Type | Inhibition (IC50/Ki) | Reference |
| Skate skin protein hydrolysate | Collagenase-1 | Enzyme Inhibition Assay | IC50 = 87.0 μM | |
| Diastereomer 6A (L-configuration) | Human Collagenase | Enzyme Inhibition Assay | Ki = 0.4 nM | |
| Diastereomer 6B (D-configuration) | Human Collagenase | Enzyme Inhibition Assay | Ki = 200 nM | |
| Ethanol extract of a plant | α-glucosidase | Enzyme Inhibition Assay | IC50 = 27.07 ± 0.78 μg/mL | |
| Ethanol extract of a plant | α-amylase | Enzyme Inhibition Assay | IC50 = 429.85 ± 1.43 μg/mL |
Note: This table provides examples of peptide and natural product-based enzyme inhibition to illustrate the types of data obtained from such assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to the synthesis and functional characterization of peptides containing D-penicillamine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclic Peptide using this compound
This protocol outlines the manual synthesis of a cyclic peptide containing a disulfide bridge formed by a D-penicillamine residue.
Materials:
-
Rink Amide resin
-
This compound and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Oxidizing agent for disulfide bond formation (e.g., iodine, potassium ferricyanide)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the desired Fmoc-amino acid (e.g., this compound) and 4 equivalents of HOBt in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling if the test is positive.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
On-Resin Cyclization (Disulfide Bridge Formation):
-
After assembly of the linear peptide, remove the N-terminal Fmoc group.
-
Selectively remove the Trt protecting groups from the cysteine and D-penicillamine residues using a mild acid treatment (e.g., 1-2% TFA in DCM with TIS as a scavenger).
-
Wash the resin thoroughly to remove the deprotection reagents.
-
Perform on-resin oxidation to form the disulfide bond. This can be achieved using various reagents such as iodine in DMF or air oxidation in a basic DMF/water solution.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a peptide for its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled peptide) with known affinity for the receptor.
-
Unlabeled peptide synthesized with this compound (the competitor).
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled competitor peptide in assay buffer.
-
In a 96-well plate, add a fixed amount of receptor preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well (typically at or below its Kd value).
-
Add the different concentrations of the unlabeled competitor peptide to the appropriate wells.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known potent unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Competitive Enzyme Inhibition Assay
This protocol is used to determine the inhibitory potency (IC50) of a peptide against a specific enzyme.
Materials:
-
Purified enzyme.
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Peptide inhibitor synthesized with this compound.
-
Assay buffer optimized for enzyme activity.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a serial dilution of the peptide inhibitor in assay buffer.
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the serially diluted peptide inhibitor to the respective wells.
-
Include control wells for 100% enzyme activity (enzyme and buffer, no inhibitor) and 0% activity (buffer only, no enzyme).
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a constant temperature to allow for binding.
-
-
Initiate Reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals to determine the initial reaction velocity (rate).
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Normalize the rates to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts discussed in this guide.
Caption: Workflow for Solid-Phase Synthesis of a Cyclic Peptide.
Caption: Experimental Workflow for a Competitive Receptor Binding Assay.
Caption: Competitive Enzyme Inhibition Signaling Pathway.
References
Evaluating the Impact of D-Pen(Trt) on Peptide Conformation: A Comparative Guide
In the landscape of peptide-based drug discovery and chemical biology, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. Among these, D-Pen(Trt), a protected derivative of D-penicillamine, stands out for its profound influence on peptide conformation and, consequently, its biological activity. This guide provides a comprehensive comparison of D-Pen(Trt) with its natural counterpart, L-cysteine, and other conformational constraining strategies, supported by experimental data and detailed protocols.
The Role of D-Pen(Trt) in Peptide Synthesis and Conformation
Fmoc-D-Pen(Trt)-OH is a derivative of D-penicillamine utilized in solid-phase peptide synthesis (SPPS).[1] Its key structural feature is the presence of two methyl groups at the β-carbon, which introduces significant steric hindrance. This steric bulk rigidifies the peptide backbone and can stabilize specific secondary structures, such as β-turns.[2] The trityl (Trt) group protects the thiol side chain, preventing unwanted oxidation and side reactions during synthesis, and is readily removed under acidic conditions.[1][3]
The introduction of D-penicillamine can have dramatic and varied effects on a peptide's biological function. By constraining the peptide's conformation, D-Pen substitution can enhance binding affinity and selectivity for its target receptor. However, the position of the substitution is critical, as it can also disrupt essential interactions and reduce or abolish activity.[4]
Performance Comparison: D-Penicillamine vs. L-Cysteine and Other Analogs
The primary alternative to D-penicillamine is its naturally occurring analog, L-cysteine. While both can form disulfide bridges to cyclize peptides and introduce structural constraints, the gem-dimethyl groups of penicillamine (B1679230) provide a higher degree of rigidity. This increased conformational restriction can lead to significant differences in biological activity.
Quantitative Data Summary
The following table summarizes experimental data comparing the biological activity of peptides modified with D-penicillamine to those with L-cysteine or other modifications.
| Peptide/Analog | Modification | Target | Assay | Potency (IC₅₀) | Reference |
| α-Conotoxin RgIA4 | Native (L-Cys at positions 2, 3, 8, 12) | human α9α10 nAChR | Electrophysiology | 1.5 nM | |
| RgIA-5408 | L-Pen substitution at position 3 | human α9α10 nAChR | Electrophysiology | 1.3 nM | |
| RgIA4 analog | L-Pen substitution at position 2 | human α9α10 nAChR | Electrophysiology | >1000 nM | |
| RgIA4 analog | L-Pen substitution at position 8 | human α9α10 nAChR | Electrophysiology | >1000 nM | |
| RgIA4 analog | L-Pen substitution at position 12 | human α9α10 nAChR | Electrophysiology | >33 nM |
Table 1: Comparative Potency of α-Conotoxin RgIA Analogs. The data illustrates the critical influence of the substitution position of L-Pen on the peptide's inhibitory activity at the human α9α10 nicotinic acetylcholine (B1216132) receptor. While substitution at position 3 retains high potency, substitutions at positions 2, 8, and 12 lead to a dramatic loss of activity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Pen(Trt)-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If incomplete, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.
Procedure:
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. Prepare a matched buffer blank.
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas.
-
Blank Measurement: Record the CD spectrum of the buffer blank from 190 to 260 nm in a 1 mm pathlength quartz cuvette.
-
Sample Measurement: Rinse the cuvette, then record the CD spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum for characteristic secondary structure features. For example, α-helices show negative bands at ~222 and ~208 nm and a positive band at ~193 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about peptide conformation and dynamics in solution.
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture to mimic a specific environment). The final concentration should be in the mM range.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to check for sample purity and proper folding.
-
Acquire two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). TOCSY identifies protons within the same amino acid residue, while NOESY identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific amino acids in the peptide sequence.
-
Structural Calculation: Use the distance restraints obtained from the NOESY spectrum as input for molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate a family of 3D structures consistent with the NMR data.
-
Analysis: Analyze the resulting structures to determine the peptide's conformation, including the presence of secondary structures and the orientation of side chains.
Visualizations
Caption: Experimental workflow for peptide synthesis and conformational analysis.
Caption: Inhibition of a kinase signaling pathway by a constrained peptide.
Conclusion
The incorporation of D-Pen(Trt) into peptides is a powerful strategy for manipulating their three-dimensional structure. The resulting conformational constraints can significantly enhance biological activity and stability, making these modified peptides attractive candidates for therapeutic development. However, the success of this approach is highly dependent on the specific peptide and the precise location of the D-penicillamine substitution. Careful comparative studies, utilizing techniques such as NMR and CD spectroscopy, are essential to elucidate the structure-activity relationships and guide the design of potent and selective peptide-based drugs. The alternatives, including L-cysteine and other non-natural amino acids, offer a spectrum of options for fine-tuning peptide conformation and function, providing researchers with a versatile toolkit for peptide engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-D-Pen(Trt)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-D-Pen(Trt)-OH, a protected amino acid commonly utilized in peptide synthesis. Adherence to these guidelines is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
This compound is classified as a combustible solid and is designated as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to aquatic environments.[1] Therefore, it must be disposed of as hazardous waste and should never be discharged into the sewer system or mixed with general refuse.
Hazard and Disposal Information Summary
For quick reference, the key safety and disposal parameters for this compound are summarized in the table below.
| Parameter | Information | Citation |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-penicillamine | [2] |
| CAS Number | 201532-01-6 | [2] |
| Physical Form | Solid | |
| Primary Hazards | Combustible Solid | |
| Environmental Hazard | Water Hazard Class 3 (WGK 3): Highly hazardous to water | [1] |
| Primary Disposal Route | Hazardous waste incineration | [3] |
| Incompatible Waste Streams | Oxidizers, Corrosives | |
| Recommended PPE | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask if generating dust. |
Experimental Protocol for Disposal
This section outlines the detailed methodologies for the safe disposal of this compound in various forms encountered in a laboratory setting.
Disposal of Solid this compound Waste
This procedure applies to expired, unused, or waste solid this compound.
Materials:
-
Designated hazardous waste container (sealable, compatible material such as polyethylene)
-
Hazardous waste labels
-
Spatula or appropriate transfer tool
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department or a licensed waste management provider. Ensure the container is clean, dry, and in good condition.
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The primary hazard: "Combustible Solid" and "Aquatic Hazard"
-
-
Waste Transfer: In a well-ventilated area or a chemical fume hood, carefully transfer the solid this compound into the labeled waste container using a spatula. Avoid generating dust.
-
Container Sealing: Securely close the container lid. Ensure it is tightly sealed to prevent any spills or release of dust.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) away from drains and incompatible materials, such as oxidizers. The storage area should be cool and dry.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.
Disposal of Contaminated Labware and Debris
This procedure applies to items such as gloves, weighing paper, pipette tips, and empty product containers that are contaminated with this compound.
Materials:
-
Designated hazardous waste container (as described above)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Waste Segregation: Collect all solid items contaminated with this compound.
-
Containerization: Place these contaminated materials directly into the same designated hazardous waste container used for the solid chemical waste.
-
Empty Containers: The original product container, even if empty, should be disposed of as hazardous waste. Place the empty, sealed container into the solid waste stream. Do not attempt to rinse and reuse for other purposes unless following a validated institutional procedure for container decontamination.
-
Labeling, Storage, and Disposal: Follow steps 2, 5, and 6 from the solid waste disposal protocol. The label should accurately reflect all contents of the waste container.
Disposal of Solutions Containing this compound
This procedure applies to any liquid waste streams containing dissolved this compound.
Materials:
-
Designated liquid hazardous waste container (compatible material, often glass or polyethylene)
-
Hazardous waste labels
-
Funnel
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Selection and Labeling: Use a designated container for liquid organic waste that is compatible with the solvents used. Label the container as "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of this compound.
-
Waste Transfer: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion. Keep the container tightly closed when not in use.
-
Storage and Disposal: Store the liquid waste container in a designated satellite accumulation area with appropriate secondary containment. Arrange for pickup and disposal through your institution's licensed hazardous waste program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Fmoc-D-Pen(Trt)-OH
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety, and logistical information for the use of Fmoc-D-Pen(Trt)-OH, a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | NIOSH-approved N95 respirator | Laboratory coat |
| Dissolving in Solvents | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber for solvents like DMF) | Work within a certified chemical fume hood | Chemical-resistant apron over a laboratory coat |
| Peptide Synthesis (Automated/Manual) | Chemical splash goggles | Appropriate chemical-resistant gloves for reagents used | Work within a certified chemical fume hood or ventilated enclosure | Laboratory coat |
| Handling Waste | Chemical splash goggles | Chemical-resistant gloves | As needed, based on the nature of the waste | Laboratory coat |
Operational Plan: Safe Handling and Use
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps for its safe use, from preparation to the completion of the experimental procedure.
Experimental Protocol Considerations:
When utilizing this compound in solid-phase peptide synthesis (SPPS), it is typically dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The activation of the carboxylic acid is often achieved using coupling reagents like HBTU or HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The Fmoc protecting group is subsequently removed with a solution of piperidine (B6355638) in DMF to allow for the next amino acid coupling. Given the poor chemical resistance of nitrile gloves to DMF, it is advisable to use a more robust glove material like butyl rubber when handling this solvent for extended periods.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound, including unused product, reaction residues, and contaminated lab supplies, should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all solid waste, including contaminated gloves, weighing paper, and empty containers, in a designated, leak-proof hazardous waste container. Liquid waste, such as solutions containing the compound and solvent washes, should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a list of any solvents or other chemicals present.
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is crucial to minimize harm.
Spill Response:
The following flowchart outlines the general procedure for responding to a spill of this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
